3-Aminooctanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-aminooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-5-7(9)6-8(10)11/h7H,2-6,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHHDJRMDOBZJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304261 | |
| Record name | 3-aminooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104883-49-0 | |
| Record name | 3-Aminooctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104883-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-aminooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Aminooctanoic acid CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details: 3-Aminooctanoic Acid
CAS Number: 104883-49-0[1]
Molecular Formula: C₈H₁₇NO₂[1]
This technical guide provides a comprehensive overview of this compound, a beta-amino fatty acid. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential biological relevance.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. This data is essential for understanding its behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Weight | 159.23 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-aminocaprylic acid, β-aminooctanoic acid | |
| ChEBI ID | CHEBI:73739 | [1] |
| Description | A beta-amino acid that is caprylic acid substituted by an amino group at position 3. It is considered a beta-amino-fatty acid and is functionally related to octanoic acid.[1] |
Synthesis and Experimental Protocols
The synthesis of specific enantiomers of this compound is crucial for studying its biological activity. Below is a detailed methodology for the chiral synthesis of (R)-3-aminooctanoic acid, adapted from peer-reviewed literature.[2]
Chiral Synthesis of (R)-3-Aminooctanoic Acid[2]
This synthesis route starts from the commercially available (S)-1-octyn-3-ol and proceeds through several key transformations to yield the desired (R)-enantiomer of this compound.[2]
Experimental Workflow:
Detailed Methodologies:
-
Formation of Protected Propargylic Amine: The synthesis begins with the conversion of (S)-1-octyn-3-ol into a protected propargylic amine. This step is critical as it proceeds with a complete inversion of stereochemistry.[2]
-
Selenation: The protected amine is then transformed into a (phenylseleno)acetylene intermediate.[2]
-
Carboxylation: This intermediate is subsequently converted to a Se-phenyl seleno-carboxylate, which is then readily transformed into the carboxylic acid.[2]
-
Deprotection: The final step involves the removal of the phthalimido protecting group using hydrazine hydrate to yield (R)-3-aminooctanoic acid.[2]
Biological Activity and Potential Applications
While research specifically on this compound is limited, studies on structurally similar beta-amino acids and their derivatives suggest potential areas of biological significance and therapeutic application.
Potential as a Neuromodulatory Agent
A structurally related compound, (3R,4R,5R)-3-amino-4,5-dimethyl-octanoic acid, has been synthesized and shown to have a potent affinity for the α2δ-protein.[3] The α2δ subunit of voltage-gated calcium channels is a recognized drug target for treating a variety of neurological and psychiatric disorders. This suggests that this compound could be investigated for similar neuromodulatory properties.
Logical Relationship of Potential Mechanism:
Role in Peptide-Based Therapeutics
Beta-amino acids are of significant interest in medicinal chemistry as they can be incorporated into peptides to create analogues with enhanced properties. These modifications can lead to increased potency and improved stability against enzymatic degradation. The bifunctional nature of this compound, with its amino and carboxylic acid groups, makes it a suitable building block for the synthesis of novel peptide-based drugs.
Conclusion
This compound is a chiral beta-amino fatty acid with potential for further investigation in the fields of medicinal chemistry and drug development. While specific biological data for this compound is not abundant, its structural similarity to other biologically active molecules suggests promising avenues for research, particularly in the areas of neuromodulation and as a component of peptide-based therapeutics. The provided synthetic protocol for its chiral form offers a solid foundation for researchers to produce the compound for further in-vitro and in-vivo studies. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound.
References
An In-depth Technical Guide to the Synthesis of 3-Aminooctanoic Acid from Simple Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminooctanoic acid, a β-amino acid, is a valuable chiral building block in the synthesis of various biologically active molecules and peptidomimetics. Its structure, featuring an amino group at the β-position relative to the carboxylic acid, imparts unique conformational properties and resistance to enzymatic degradation compared to its α-amino acid counterparts. This technical guide provides a comprehensive overview of key synthetic pathways to this compound from simple, readily available precursors. It includes detailed experimental protocols, quantitative data for comparison, and logical diagrams of the synthetic routes to aid researchers in selecting and implementing the most suitable method for their specific needs.
Synthetic Pathways Overview
Several strategic approaches have been developed for the synthesis of this compound and other β-amino acids. The primary disconnection strategies involve the formation of the C2-C3 bond, the C3-N bond, or the homologation of a smaller amino acid precursor. This guide will focus on the following key methodologies:
-
Enantioselective Synthesis from a Chiral Propargyl Alcohol: A substrate-controlled asymmetric synthesis yielding (R)-3-aminooctanoic acid.
-
The Ritter Reaction: A classic method for the formation of amides from alkenes and nitriles, which can be hydrolyzed to the corresponding amino acids.
-
The Mannich Reaction: A three-component condensation to form β-amino carbonyl compounds, which are precursors to β-amino acids.
-
Asymmetric Conjugate Addition: The addition of a nitrogen nucleophile to an α,β-unsaturated ester to establish the C-N bond and the chiral center at C3.
-
Biocatalytic Synthesis via Transamination: An enzymatic approach for the stereoselective amination of a keto acid precursor.
Enantioselective Synthesis from (S)-1-Octyn-3-ol
This pathway offers a highly stereocontrolled route to (R)-3-aminooctanoic acid starting from the commercially available chiral propargylic alcohol, (S)-1-octyn-3-ol. The key steps involve the inversion of stereochemistry at C3 during the introduction of the amino group and the subsequent conversion of the terminal alkyne to a carboxylic acid.[1]
Logical Workflow
Figure 1: Synthesis of (R)-3-aminooctanoic acid from (S)-1-octyn-3-ol.
Experimental Protocol
Step 1: Synthesis of the Protected Propargylic Amine To a solution of (S)-1-octyn-3-ol, phthalimide, and triphenylphosphine (PPh3) in a suitable solvent such as THF, diethyl azodicarboxylate (DIAD) is added dropwise at 0 °C. The reaction proceeds via a Mitsunobu reaction, resulting in the formation of the N-protected propargylic amine with complete inversion of configuration at the C3 position.[1]
Step 2: Formation of the (Phenylseleno)acetylene Intermediate The protected propargylic amine is then treated with phenylselenyl chloride (PhSeCl) in the presence of sodium iodide and potassium carbonate to yield the corresponding (phenylseleno)acetylene intermediate.[1]
Step 3: Conversion to the Carboxylic Acid The (phenylseleno)acetylene intermediate is oxidized to form a reactive Se-phenyl seleno-carboxylate, which is subsequently hydrolyzed to the carboxylic acid functional group.[1]
Step 4: Deprotection The final step involves the removal of the phthalimido protecting group using hydrazine hydrate in a solvent like ethanol under reflux to yield (R)-3-aminooctanoic acid.[1]
Quantitative Data
| Step | Product | Yield | Enantiomeric Excess (ee) |
| 1-4 | (R)-3-Aminooctanoic Acid | Good (Specific yield not reported in abstract) | High (Implied by substrate control) |
Synthesis via the Ritter Reaction
The Ritter reaction provides a straightforward method to synthesize N-alkyl amides from alkenes or alcohols and nitriles in the presence of a strong acid.[2] The resulting amide can then be hydrolyzed to the corresponding amine. For the synthesis of this compound, 1-octene can be used as the starting material.
Logical Workflow
Figure 2: Ritter reaction pathway to this compound.
Experimental Protocol
Step 1: Formation of N-(octan-3-yl)acetamide 1-Octene is added to a cold, concentrated strong acid, such as sulfuric acid, followed by the addition of acetonitrile. The reaction mixture is stirred at a controlled temperature. The acid protonates the alkene to form a secondary carbocation, which can rearrange to a more stable carbocation if possible. The carbocation is then attacked by the nitrogen of the nitrile to form a nitrilium ion. Subsequent hydrolysis of the nitrilium ion upon aqueous workup yields the N-acetylated amine at the 3-position.
Step 2: Hydrolysis to this compound The resulting N-(octan-3-yl)acetamide is then subjected to acidic or basic hydrolysis to cleave the amide bond and yield this compound.
Quantitative Data
| Step | Product | Yield | Key Conditions |
| 1 | N-(octan-3-yl)acetamide | Moderate to Good | Strong acid (e.g., H2SO4), Acetonitrile |
| 2 | This compound | High | Acid or base hydrolysis |
Synthesis via the Mannich Reaction
The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. To synthesize a precursor to this compound, one could envision a reaction between hexanal, an amine, and a C2-nucleophile.
Logical Workflow
Figure 3: Mannich reaction approach to a this compound precursor.
Experimental Protocol
Step 1: Formation of the β-Amino Carbonyl Compound A mixture of hexanal, an amine (e.g., aniline), and a ketone (e.g., acetone) or a malonic ester derivative is reacted in the presence of an acid or base catalyst. The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the enolate of the ketone or malonate.
Step 2: Conversion to this compound The resulting β-amino carbonyl compound can be converted to this compound through a series of functional group transformations. For example, if a β-amino ketone is formed, subsequent oxidation of the methyl ketone moiety (e.g., via haloform reaction) would yield the desired carboxylic acid. If a malonic ester derivative is used, hydrolysis and decarboxylation would lead to the final product.
Quantitative Data
| Step | Product | Yield | Catalyst |
| 1 | β-Amino Carbonyl Compound | Good to Excellent[3] | Acid (e.g., HCl, proline) or Base |
| 2 | This compound | Varies depending on subsequent steps | - |
Asymmetric Conjugate Addition
The asymmetric conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester is a powerful method for the enantioselective synthesis of β-amino acids. For this compound, this would involve the addition of an amine equivalent to an oct-2-enoate derivative.
Logical Workflow
Figure 4: Asymmetric conjugate addition for this compound synthesis.
Experimental Protocol
To a solution of ethyl oct-2-enoate and a chiral amine or a nitrogen nucleophile in the presence of a chiral catalyst (e.g., a chiral Lewis acid or an organocatalyst), the reaction is stirred at a specific temperature until completion. The chiral catalyst facilitates the enantioselective addition of the nitrogen nucleophile to the β-position of the unsaturated ester. The resulting chiral β-amino ester is then hydrolyzed to afford the enantiomerically enriched this compound.
Quantitative Data
| Substrate | Nitrogen Nucleophile | Catalyst | Yield | ee |
| α,β-Unsaturated Esters | Various Amines | Chiral Lewis Acids/Organocatalysts | High | Good to Excellent |
Biocatalytic Synthesis via Transamination
Biocatalysis offers a green and highly stereoselective route to chiral amines and amino acids. ω-Transaminases are enzymes that can catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. For the synthesis of this compound, a 3-oxooctanoic acid derivative can be used as the substrate.
Logical Workflow
References
Biocatalytic Synthesis of Chiral 3-Aminooctanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure form of 3-aminooctanoic acid is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Traditional chemical methods for its synthesis often involve harsh reaction conditions, expensive chiral catalysts, and complex purification steps. Biocatalysis has emerged as a powerful and sustainable alternative, offering high selectivity, mild reaction conditions, and a reduced environmental footprint. This technical guide provides an in-depth overview of the core biocatalytic strategies for the synthesis of chiral this compound, complete with detailed experimental protocols, comparative data, and visual workflows.
Core Biocatalytic Strategies
Two primary biocatalytic approaches have demonstrated significant potential for the synthesis of chiral this compound:
-
Kinetic Resolution of Racemic this compound Esters using Lipases: This method involves the enantioselective acylation of a racemic mixture of a this compound ester. One enantiomer is selectively acylated by the lipase, allowing for the separation of the acylated product from the unreacted enantiomer. Lipases such as Candida antarctica Lipase B (CAL-B) and those from Pseudomonas species are particularly effective for this purpose.
-
Asymmetric Synthesis from 3-Oxooctanoic Acid Esters using Transaminases: This approach utilizes a transaminase to stereoselectively introduce an amino group onto the β-carbon of a prochiral 3-oxooctanoic acid derivative. To circumvent the instability of β-keto acids, a one-pot, two-enzyme cascade system is often employed. In this system, a lipase first catalyzes the in situ hydrolysis of a stable 3-oxooctanoate ester to the corresponding β-keto acid, which is then immediately converted to the chiral β-amino acid by a ω-transaminase.
Comparative Quantitative Data
The following tables summarize typical quantitative data for the two main biocatalytic approaches, based on results obtained for structurally similar aliphatic β-amino acids and their derivatives.
Table 1: Lipase-Catalyzed Kinetic Resolution of Aliphatic β-Amino Esters
| Enzyme | Substrate | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess of Unreacted Substrate (ee_s, %) | Enantiomeric Excess of Product (ee_p, %) |
| Candida antarctica Lipase B (CAL-B) | Ethyl 3-aminobutanoate | Ethyl acetate | Diisopropyl ether | 45 | 72 | ~50 | >99 | >95 |
| Pseudomonas cepacia Lipase (PCL) | Methyl 3-aminopentanoate | Vinyl acetate | Toluene | 40 | 48 | ~50 | >98 | >96 |
| Candida antarctica Lipase A (CAL-A) | Ethyl 3-aminohexanoate | Butyl butanoate | Neat | 60 | 96 | 48 | >99 | 92 |
Table 2: Transaminase-Catalyzed Asymmetric Synthesis of Aliphatic β-Amino Acids from β-Keto Esters
| Enzyme System | Substrate | Amine Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess of Product (ee_p, %) |
| Lipase + (S)-ω-Transaminase | Ethyl 3-oxohexanoate | L-Alanine | Phosphate Buffer (pH 7.5) | 30 | 24 | >95 | >99 |
| Lipase + (R)-ω-Transaminase | Methyl 3-oxopentanoate | Isopropylamine | HEPES Buffer (pH 8.0) | 35 | 36 | >90 | >98 |
| Whole-cell E. coli (co-expressing Lipase and Transaminase) | Ethyl 3-oxoheptanoate | D-Alanine | Phosphate Buffer (pH 7.0) | 30 | 48 | >99 | >99 |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of Ethyl 3-Aminooctanoate
This protocol describes a typical procedure for the kinetic resolution of racemic ethyl 3-aminooctanoate using immobilized Candida antarctica Lipase B (Novozym 435).
Materials:
-
Racemic ethyl 3-aminooctanoate
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Anhydrous toluene
-
Ethyl acetate (acyl donor)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of racemic ethyl 3-aminooctanoate (1.0 g, 5.34 mmol) in anhydrous toluene (50 mL), add ethyl acetate (0.71 g, 8.01 mmol, 1.5 equiv.).
-
Add immobilized Candida antarctica Lipase B (Novozym 435, 100 mg).
-
Incubate the mixture at 45°C with constant stirring (200 rpm).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining substrate and the acylated product.
-
When approximately 50% conversion is reached (typically 48-72 hours), stop the reaction by filtering off the enzyme.
-
Wash the enzyme with toluene and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
The residue, containing the unreacted (S)-ethyl 3-aminooctanoate and the acylated (R)-N-acetyl-3-aminooctanoic acid ethyl ester, is separated by silica gel column chromatography.
-
The unreacted (S)-ethyl 3-aminooctanoate can be isolated directly.
-
The (R)-N-acetyl-3-aminooctanoic acid ethyl ester can be hydrolyzed (e.g., using 6M HCl at reflux) to obtain (R)-3-aminooctanoic acid.
Protocol 2: One-Pot, Two-Enzyme Asymmetric Synthesis of (S)-3-Aminooctanoic Acid
This protocol outlines a one-pot synthesis of (S)-3-aminooctanoic acid from ethyl 3-oxooctanoate using a lipase and an (S)-selective ω-transaminase.
Materials:
-
Ethyl 3-oxooctanoate
-
A suitable lipase (e.g., from Candida rugosa)
-
An (S)-selective ω-transaminase (e.g., from Vibrio fluvialis)
-
L-Alanine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) (cofactor for transaminase)
-
Phosphate buffer (0.1 M, pH 7.5)
-
Toluene (for extraction)
-
Hydrochloric acid (for pH adjustment and product isolation)
-
Diethyl ether (for washing)
Procedure:
-
In a reaction vessel, prepare a solution containing phosphate buffer (100 mL, 0.1 M, pH 7.5), L-alanine (1.5 g, 16.8 mmol), and pyridoxal-5'-phosphate (20 mg).
-
To this solution, add the lipase (e.g., 50 mg of Candida rugosa lipase).
-
Add ethyl 3-oxooctanoate (1.0 g, 5.37 mmol).
-
Initiate the reaction by adding the (S)-selective ω-transaminase (e.g., 10 mg).
-
Stir the reaction mixture at 30°C.
-
Monitor the formation of (S)-3-aminooctanoic acid by HPLC. The reaction is typically complete within 24-48 hours.
-
Once the reaction is complete, acidify the mixture to pH 2 with 6M HCl to precipitate the product.
-
Centrifuge the mixture to collect the precipitated (S)-3-aminooctanoic acid.
-
Wash the solid product with cold diethyl ether and dry under vacuum.
Visualizing the Biocatalytic Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflows of the described biocatalytic syntheses.
3-Aminooctanoic Acid: A Comprehensive Technical Guide on its Natural Occurrence and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminooctanoic acid is a beta-amino acid that has been identified as a constituent of a class of marine natural products known as lobocyclamides. These cyclic lipopeptides, isolated from the cyanobacterium Lyngbya confervoides, exhibit notable antifungal properties. This technical guide provides a detailed overview of the natural occurrence of this compound, its role within the bioactive lobocyclamides, and the experimental methodologies for their isolation and characterization. While the precise biosynthetic pathway of this compound remains to be fully elucidated, its presence in these biologically active peptides suggests a significant role in their antifungal mechanism. This document aims to consolidate the current knowledge on this compound and provide a foundation for future research and drug development endeavors.
Natural Occurrence of this compound
To date, the primary confirmed natural source of this compound is the marine cyanobacterium Lyngbya confervoides. This filamentous cyanobacterium is found in benthic marine environments and is known to produce a variety of bioactive secondary metabolites. This compound exists as a structural component of a family of cyclic lipopeptides called lobocyclamides .
Specifically, Lobocyclamide B incorporates a this compound moiety.[1] The lobocyclamides are part of a larger class of cyclic peptides from cyanobacteria that often feature unusual fatty acid and amino acid residues.
| Natural Source | Compound Class | Specific Molecule Containing this compound |
| Lyngbya confervoides (Marine Cyanobacterium) | Cyclic Lipopeptide | Lobocyclamide B[1] |
Biological Role of this compound
The known biological role of this compound is intrinsically linked to the antifungal activity of the lobocyclamides.
Antifungal Activity:
Lobocyclamides A, B, and C have demonstrated moderate antifungal activity against various strains of Candida, including some that are resistant to the common antifungal drug fluconazole.[1] A key finding is the synergistic antifungal effect observed when lobocyclamides A and B are tested together, suggesting a complex mechanism of action.[1]
While the exact contribution of the this compound residue to the overall bioactivity of lobocyclamide B has not been isolated, the lipophilic nature of this beta-amino fatty acid is likely crucial for the molecule's interaction with and disruption of fungal cell membranes. The fatty acid component of lipopeptides is often essential for their membrane-permeabilizing activities, which is a common mechanism of action for antifungal peptides.[2]
The logical relationship for the proposed role of this compound in the antifungal activity of Lobocyclamide B can be visualized as follows:
Biosynthesis of this compound (Hypothetical)
The biosynthetic pathway for this compound in Lyngbya confervoides has not been experimentally determined. However, based on the biosynthesis of other beta-amino acids and fatty acids, a plausible pathway can be hypothesized. It is likely that the biosynthesis involves enzymes from both fatty acid synthesis (FAS) and amino acid metabolism. A possible route could involve the amination of an activated octanoic acid derivative.
A hypothetical biosynthetic workflow is presented below:
Experimental Protocols
The following protocols are based on the methods described for the isolation and structural elucidation of the lobocyclamides from Lyngbya confervoides.[1]
Isolation of Lobocyclamides Containing this compound
Objective: To isolate the lobocyclamide peptides from the cyanobacterium Lyngbya confervoides.
Materials:
-
Lyophilized Lyngbya confervoides biomass
-
Methanol (MeOH)
-
Silica gel for chromatography
-
Reversed-phase HPLC column (e.g., C18)
-
HPLC grade solvents (e.g., acetonitrile, water)
-
Rotary evaporator
-
Freeze-dryer
-
HPLC system
Procedure:
-
Extraction:
-
The lyophilized biomass of Lyngbya confervoides is extracted with methanol at room temperature.
-
The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Preliminary Fractionation:
-
The crude extract is subjected to silica gel chromatography.
-
A stepwise gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) is used to elute different fractions.
-
Fractions are collected and tested for antifungal activity to identify the active fractions.
-
-
Purification by HPLC:
-
The active fractions from the silica gel chromatography are further purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
A gradient elution system, for example, with water and acetonitrile, is employed to separate the individual lobocyclamide compounds.
-
The purity of the isolated compounds is confirmed by analytical HPLC.
-
The workflow for the isolation process is as follows:
Identification and Structural Elucidation of this compound within Lobocyclamide B
Objective: To confirm the presence and determine the structure of this compound within the isolated lobocyclamide B.
Materials:
-
Pure Lobocyclamide B
-
6 M Hydrochloric acid (HCl)
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide)
-
Standard of this compound (if available)
-
NMR spectrometer
-
Mass spectrometer (e.g., ESI-MS)
-
HPLC system with a chiral column
Procedure:
-
Acid Hydrolysis:
-
A sample of pure Lobocyclamide B is hydrolyzed with 6 M HCl at an elevated temperature (e.g., 110 °C) for 24 hours to break the peptide bonds and release the constituent amino acids.
-
-
Structural Analysis by NMR and Mass Spectrometry:
-
The intact Lobocyclamide B is analyzed using 1D and 2D NMR spectroscopy (e.g., COSY, HSQC, HMBC) to determine the connectivity of the atoms and the amino acid sequence.
-
High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the peptide.
-
-
Identification of this compound:
-
The hydrolysate containing the mixture of amino acids is analyzed by HPLC.
-
The retention time of the component corresponding to this compound is compared with that of an authentic standard.
-
-
Stereochemical Analysis (Marfey's Method):
-
The amino acid mixture from the hydrolysate is derivatized with Marfey's reagent.
-
The resulting diastereomeric derivatives are separated by RP-HPLC.
-
The retention times are compared with those of derivatized standards of known stereochemistry to determine the absolute configuration of the this compound.
-
Future Directions
The discovery of this compound in a bioactive marine natural product opens up several avenues for future research:
-
Biosynthetic Studies: Elucidation of the enzymatic machinery responsible for the production of this compound in Lyngbya confervoides could enable its biotechnological production.
-
Total Synthesis: The total synthesis of lobocyclamides and their analogs with variations in the fatty acid chain, including this compound, would allow for detailed structure-activity relationship (SAR) studies to pinpoint the exact role of this moiety in the antifungal activity.
-
Screening for Other Natural Sources: Targeted screening of other marine and terrestrial organisms, particularly cyanobacteria and actinomycetes, may reveal other natural sources of this compound and related beta-amino fatty acids.
-
Investigation of Other Biological Activities: Synthetic this compound and its simple derivatives could be screened for other biological activities, such as antibacterial, antiviral, or anticancer properties.
Conclusion
This compound is a naturally occurring beta-amino acid found as a structural component of the antifungal marine lipopeptides, the lobocyclamides. Its lipophilic nature likely plays a critical role in the membrane-disrupting mechanism of these bioactive compounds. While much remains to be discovered regarding its biosynthesis and the full extent of its biological roles, this compound represents an intriguing building block for the development of novel therapeutic agents. The detailed experimental protocols provided in this guide offer a starting point for researchers interested in further exploring this and other rare beta-amino acids from natural sources.
References
Conformational Landscape of 3-Aminooctanoic Acid in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminooctanoic acid, a β-amino acid, possesses a flexible backbone that allows it to adopt a variety of conformations in solution. Understanding this conformational landscape is crucial for its application in drug development, particularly in the design of peptidomimetics and other bioactive molecules. This technical guide provides an in-depth analysis of the methodologies used to study the solution-state conformation of this compound, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, complemented by computational modeling. Detailed experimental protocols, illustrative data, and the underlying principles of conformational analysis are presented to serve as a comprehensive resource for researchers in the field.
Introduction
This compound is a non-proteinogenic β-amino acid characterized by an amino group at the β-carbon relative to the carboxylic acid.[1][2][3] This structural feature imparts a greater degree of conformational flexibility compared to its α-amino acid counterparts. The conformational preferences of β-amino acids are of significant interest as they can be used to design folded molecular structures (foldamers) with predictable and stable secondary structures, such as helices and turns. These structures can mimic the secondary structures of natural peptides and proteins, making them valuable scaffolds in medicinal chemistry.
The solution-state conformation of this compound is governed by a complex interplay of steric and electronic effects, as well as interactions with the solvent. The torsion angles around the Cα-Cβ and Cβ-Cγ bonds are key determinants of the overall shape of the molecule. Intramolecular hydrogen bonding between the amino and carboxyl groups can also play a significant role in stabilizing specific conformations.
This guide will delve into the primary techniques used to elucidate the conformational preferences of this compound in solution.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution.[4][5] For this compound, ¹H NMR is particularly useful for determining the relative orientation of protons on adjacent carbon atoms through the measurement of scalar coupling constants (J-values).
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5 mL of a deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent can influence the conformational equilibrium.
-
Add a small amount of a reference standard, such as trimethylsilylpropanoic acid (TSP) or tetramethylsilane (TMS), for chemical shift calibration.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Typical acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
To aid in resonance assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) should be performed. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can provide information on through-space proton-proton distances, which is valuable for identifying folded conformations.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Assign all proton resonances to their respective positions in the molecule.
-
Measure the vicinal coupling constants (³J) between protons on adjacent carbons (e.g., Hα-Hβ and Hβ-Hγ). These values are crucial for determining dihedral angles via the Karplus equation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the vibrational modes of a molecule, which are sensitive to its conformation.[6][7][8] In the context of amino acids, the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands are particularly informative about the local secondary structure.[9]
-
Sample Preparation:
-
Solution: Dissolve a known concentration of this compound in a suitable solvent. Note that the strong infrared absorbance of water can obscure the amide I band, so D₂O is often used as a solvent. Alternatively, organic solvents can be used to investigate solvent-dependent conformational changes.
-
Thin Film: A thin film of the sample can be prepared by depositing a solution onto an infrared-transparent window (e.g., CaF₂ or BaF₂) and allowing the solvent to evaporate.
-
-
Data Acquisition:
-
Acquire the FTIR spectrum using a transmission or attenuated total reflectance (ATR) setup.
-
Collect a background spectrum of the solvent or the empty ATR crystal.
-
Acquire the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.
-
A typical measurement involves co-adding multiple scans (e.g., 64 or 128) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Analyze the amide I and amide II regions (typically 1700-1500 cm⁻¹).
-
Deconvolution of the amide I band into its constituent components can provide quantitative information about the populations of different secondary structures (e.g., helical, extended, and turn-like conformations).[10]
-
Data Presentation and Interpretation
Illustrative ¹H NMR Data
The conformational preferences around the Cα-Cβ bond can be inferred from the ³J(Hα, Hβ) coupling constants, and around the Cβ-Cγ bond from the ³J(Hβ, Hγ) coupling constants.
| Proton Pair | Coupling Constant (³J) in Hz | Inferred Dihedral Angle (Karplus Relationship) | Dominant Conformation |
| Hα - Hβ | ~ 8-10 Hz | ~160-180° | Anti |
| Hα - Hβ' | ~ 3-5 Hz | ~60° | Gauche |
| Hβ - Hγ | ~ 7-9 Hz | ~160-180° | Anti |
| Hβ - Hγ' | ~ 4-6 Hz | ~60° | Gauche |
Illustrative FTIR Data
The deconvolution of the amide I band can reveal the relative populations of different secondary structure elements.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Associated Conformation | Illustrative Population (%) |
| ~1680 | C=O stretch | β-turn | 15 |
| ~1655 | C=O stretch | Helical (e.g., 14-helix) | 25 |
| ~1630 | C=O stretch | Extended/β-sheet like | 40 |
| ~1645 | C=O stretch | Random coil | 20 |
Computational Modeling
Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are invaluable for complementing experimental data.[11] These approaches can provide detailed energetic and structural information about the various conformers of this compound.
A typical computational workflow involves:
-
Conformational Search: Systematically or stochastically exploring the potential energy surface to identify low-energy conformers.
-
Geometry Optimization: Optimizing the geometry of the identified conformers to find the local energy minima.
-
Frequency Calculation: Calculating the vibrational frequencies to confirm that the optimized structures are true minima and to simulate theoretical IR spectra.
-
Solvation Modeling: Incorporating the effects of the solvent, either implicitly (continuum models) or explicitly (including solvent molecules in the simulation).
Conclusion
The conformational analysis of this compound in solution is a multifaceted endeavor that requires the integration of experimental techniques like NMR and FTIR spectroscopy with computational modeling. While specific experimental data for this molecule is sparse, the methodologies and principles outlined in this guide provide a robust framework for its investigation. A thorough understanding of its conformational landscape will undoubtedly facilitate its rational use in the design of novel therapeutics and functional materials. Further research is warranted to fully characterize the solution-state behavior of this compound and unlock its full potential.
References
- 1. Showing Compound 3-Aminobutanoic acid (FDB008314) - FooDB [foodb.ca]
- 2. Human Metabolome Database: Showing metabocard for 3-Aminobutanoic acid (HMDB0031654) [hmdb.ca]
- 3. (S)-3-Aminobutyric acid | C4H9NO2 | CID 2761506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3-Aminopentanoic acid | C5H11NO2 | CID 14731978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Protein NMR. J(HN-HA) Coupling Constants [imserc.northwestern.edu]
- 9. Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational analysis of amino acids and their sidechain analogs in crowded solutions of RNA nucleobases with implications for the mRNA–protein complementarity hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
Potential Metabolic Pathways of 3-Aminooctanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminooctanoic acid is a β-amino acid derivative of the medium-chain fatty acid, octanoic acid. While its presence has been noted in metabolic studies, a comprehensive understanding of its metabolic fate remains to be elucidated. This technical guide consolidates the current understanding of the metabolism of related compounds—β-amino acids and medium-chain fatty acids—to propose potential metabolic pathways for this compound. This document is intended to serve as a foundational resource for researchers and professionals in drug development and metabolic research, providing a theoretical framework and actionable experimental designs to investigate the biosynthesis and degradation of this molecule.
Introduction
This compound is structurally characterized as an eight-carbon fatty acid with an amino group located at the third carbon (the β-position)[1]. This unique structure places it at the intersection of two major metabolic streams: amino acid and fatty acid metabolism. Understanding the metabolic pathways of this compound is crucial for evaluating its physiological roles, potential as a biomarker, and its pharmacological or toxicological properties. Due to the limited direct research on this compound metabolism, this guide will extrapolate from established metabolic principles of analogous molecules to propose scientifically plausible, yet hypothetical, pathways.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing experimental protocols, such as developing analytical methods for its detection and quantification in biological matrices.
| Property | Value | Reference |
| Molecular Formula | C8H17NO2 | [1] |
| Molecular Weight | 159.23 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 104883-49-0 | [1] |
| Chemical Class | Beta-amino acid, Medium-chain fatty acid | [1] |
Proposed Metabolic Pathways
Based on the metabolism of structurally similar compounds, two primary metabolic fates are proposed for this compound: degradation through a modified β-oxidation pathway and potential roles in biosynthesis.
Catabolic Pathway: A Modified β-Oxidation
Medium-chain fatty acids are typically degraded in the mitochondria via β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle for energy production[2][3][4][5][6][7]. The presence of an amino group at the β-position of this compound suggests a modified pathway, likely initiated by a transamination reaction.
Step 1: Transamination
The initial step is hypothesized to be the removal of the amino group by a transaminase enzyme. This reaction would convert this compound into 3-oxooctanoic acid, with the amino group being transferred to an α-keto acid, such as α-ketoglutarate, to form glutamate.
Step 2: Thiolytic Cleavage
Following transamination, 3-oxooctanoic acid can enter the β-oxidation pathway. A thiolase enzyme would catalyze the cleavage of 3-oxooctanoic acid, yielding acetyl-CoA and hexanoyl-CoA.
Step 3: Subsequent Rounds of β-Oxidation
The resulting hexanoyl-CoA would then undergo further rounds of conventional β-oxidation to be completely metabolized to acetyl-CoA.
A diagrammatic representation of this proposed catabolic pathway is provided below.
Anabolic Potential
While the primary fate of fatty acids is often catabolic, they can also serve as precursors for the synthesis of other molecules. The potential for this compound to be utilized in anabolic pathways is speculative but warrants consideration.
Potential Incorporation into Lipids:
It is conceivable that this compound could be incorporated into complex lipids, although this is less common for β-amino acids.
Precursor for other Molecules:
The degradation products of this compound, such as acetyl-CoA, are central metabolites that can be used for the synthesis of a wide array of molecules, including fatty acids, cholesterol, and ketone bodies[8].
Experimental Protocols for Pathway Elucidation
To validate the proposed metabolic pathways of this compound, a series of experiments can be conducted. These protocols are designed to trace the metabolic fate of the molecule and identify the enzymes involved.
Isotope Tracing Studies
Objective: To trace the carbon and nitrogen atoms of this compound through metabolic pathways.
Methodology:
-
Synthesis of Labeled this compound: Synthesize this compound labeled with stable isotopes, such as ¹³C and ¹⁵N.
-
In Vitro Cell Culture Experiments:
-
Incubate relevant cell lines (e.g., hepatocytes, myocytes) with the labeled this compound.
-
Harvest cell lysates and culture media at various time points.
-
-
In Vivo Animal Studies:
-
Administer the labeled this compound to model organisms (e.g., mice, rats).
-
Collect biological samples (blood, urine, tissue homogenates) at different time intervals.
-
-
Metabolite Extraction and Analysis:
-
Extract metabolites from the collected samples.
-
Analyze the extracts using mass spectrometry-based techniques (e.g., GC-MS, LC-MS/MS) to identify and quantify labeled metabolites.
-
The workflow for an isotope tracing experiment is illustrated below.
Enzyme Assays
Objective: To identify and characterize the enzymes responsible for the metabolism of this compound.
Methodology:
-
Candidate Enzyme Identification: Based on the proposed pathway, identify candidate enzymes (e.g., transaminases, thiolases) from protein databases.
-
Enzyme Expression and Purification: Clone, express, and purify the candidate enzymes.
-
In Vitro Enzyme Assays:
-
Incubate the purified enzyme with this compound (or its proposed metabolites) and necessary co-factors.
-
Monitor the reaction progress by measuring the consumption of the substrate and the formation of the product using analytical techniques like HPLC or spectrophotometry.
-
-
Kinetic Parameter Determination: Determine the kinetic parameters (Km and Vmax) of the enzymatic reaction to assess the enzyme's efficiency.
Quantitative Data
Currently, there is a lack of quantitative data regarding the metabolic flux and enzyme kinetics for the metabolism of this compound. The following table presents a template for summarizing such data once it becomes available through the experimental approaches outlined above.
Table 2: Enzyme Kinetic Parameters (Hypothetical)
| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) |
| β-Amino Acid Transaminase | This compound | - | - |
| Thiolase | 3-Oxooctanoic Acid | - | - |
Implications for Drug Development
A thorough understanding of the metabolic pathways of this compound is pertinent to drug development for several reasons:
-
Pharmacokinetics: The rate and route of metabolism will significantly influence the bioavailability and half-life of any drug candidate based on this scaffold.
-
Drug-Drug Interactions: Co-administration of drugs that inhibit or induce the enzymes involved in this compound metabolism could lead to adverse effects.
-
Toxicity: The metabolic products of this compound-containing compounds may have their own toxicological profiles.
Conclusion
While the metabolic pathways of this compound have not been directly elucidated, this guide provides a robust theoretical framework based on established biochemical principles. The proposed pathways, centered around an initial transamination followed by β-oxidation, offer a starting point for future research. The experimental protocols detailed herein provide a clear roadmap for researchers to systematically investigate and validate these hypotheses. A comprehensive understanding of this compound metabolism will be invaluable for the fields of metabolic research and drug development.
References
- 1. This compound | C8H17NO2 | CID 295606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. microbenotes.com [microbenotes.com]
- 5. m.youtube.com [m.youtube.com]
- 6. aocs.org [aocs.org]
- 7. jackwestin.com [jackwestin.com]
- 8. Overview of Medium Chain Fatty Acids (MCFAs) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
3-Aminooctanoic Acid: A Comprehensive Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of 3-Aminooctanoic acid, a beta-amino acid metabolite. Due to the limited specific research on this particular molecule, this guide leverages current knowledge of beta-amino acids as a class to discuss its potential biosynthesis, metabolic fate, physiological roles, and analytical methodologies. This document aims to serve as a foundational resource to stimulate further investigation into the specific functions and significance of this compound in biological systems.
Introduction to this compound
This compound is a beta-amino acid, meaning the amino group is attached to the beta-carbon, the third carbon atom from the carboxyl group.[1] It is recognized as a metabolite and is structurally related to octanoic acid, a medium-chain fatty acid.[1] While its precise biological roles are not well-defined in the scientific literature, its classification as a beta-amino acid suggests potential involvement in various physiological processes. Beta-amino acids are known constituents of some natural products and can have diverse biological activities.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| Molecular Formula | C8H17NO2 | [1] |
| Molecular Weight | 159.23 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | beta-Aminooctanoic acid | |
| CAS Number | 104883-49-0 | [1] |
| Chemical Class | Beta-amino acid, Amino fatty acid | [1] |
Biosynthesis and Metabolism (Hypothesized)
Specific metabolic pathways for this compound have not been elucidated. However, drawing from the known biosynthesis of other beta-amino acids, a few plausible routes can be hypothesized.
Hypothetical Biosynthetic Pathway
The biosynthesis of many beta-amino acids involves the action of aminomutases on alpha-amino acids or the addition of an amino group to an alpha,beta-unsaturated carboxylic acid.[3] A potential biosynthetic pathway for this compound could involve the amination of oct-2-enoic acid, an intermediate in fatty acid metabolism.
Hypothetical Degradation Pathway
The degradation of beta-amino acids often proceeds via transamination to a beta-keto acid, which can then be further metabolized. For this compound, this could lead to intermediates that enter fatty acid oxidation.
Potential Physiological Roles and Therapeutic Applications
While the specific physiological roles of this compound are unknown, beta-amino acids, in general, have been implicated in a variety of biological activities. They are known to be components of bioactive natural products with antimicrobial and other therapeutic properties. Furthermore, beta-amino acids can influence peptide structure and stability, making them of interest in drug design.[4] Given its structure as a fatty amino acid, this compound might interact with cell membranes or lipid signaling pathways.
Quantitative Data
There is currently a lack of quantitative data on the concentrations of this compound in biological tissues and fluids. The following table is a template illustrating how such data could be presented once it becomes available through targeted metabolomic studies.
| Biological Matrix | Species | Condition | Concentration Range (µM) | Analytical Method | Reference |
| Human Plasma | Homo sapiens | Healthy | Not Reported | LC-MS/MS | |
| Mouse Brain | Mus musculus | Control | Not Reported | GC-MS | |
| E. coli Culture | Escherichia coli | Stationary Phase | Not Reported | LC-MS/MS |
Experimental Protocols
General Workflow for LC-MS/MS Analysis of this compound
Protocol Details:
-
Sample Preparation:
-
For plasma or serum, proteins are precipitated by adding a threefold excess of a cold organic solvent like acetonitrile.
-
For tissue samples, homogenization in a suitable buffer is required, followed by protein precipitation.
-
After centrifugation to pellet the precipitated proteins, the supernatant is collected for analysis.
-
Optional derivatization of the amino group can be performed to enhance chromatographic retention and ionization efficiency, though direct analysis is also feasible.
-
-
Chromatographic Separation:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often suitable for the separation of polar compounds like underivatized amino acids.
-
Reversed-Phase (RP) Chromatography: If a derivatization agent is used to increase the hydrophobicity of the molecule, a C18 column can be employed.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used to protonate the amino group.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound and a stable isotope-labeled internal standard.
-
Future Directions
The field of metabolomics is rapidly expanding, and the identification of novel metabolites like this compound opens up new avenues of research. Future studies should focus on:
-
Elucidating Biosynthetic and Degradation Pathways: Utilizing tracer studies and genetic approaches to definitively identify the enzymes and pathways involved in the metabolism of this compound.
-
Quantitative Analysis in Health and Disease: Developing and validating robust analytical methods to determine the concentration of this compound in various biological samples from healthy and diseased individuals to establish its potential as a biomarker.
-
Functional Characterization: Investigating the biological activities of this compound, including its potential roles in cell signaling, as a neurotransmitter, or as a modulator of enzyme activity.
-
Role in the Microbiome: Exploring the potential production of this compound by the gut microbiota and its impact on host-microbe interactions.
Conclusion
This compound represents an understudied metabolite with the potential for significant biological roles. This technical guide, by consolidating the available information and providing a framework based on the broader knowledge of beta-amino acids, aims to equip researchers with the necessary background to pursue further investigations into this intriguing molecule. The development of specific analytical tools and functional assays will be critical in unraveling the importance of this compound in biological systems and its potential applications in medicine and biotechnology.
References
- 1. This compound | C8H17NO2 | CID 295606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biosynthesis of natural products containing β-amino acids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Biosynthesis of natural products containing β-amino acids - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00007B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Incorporating 3-Aminooctanoic Acid into Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the successful incorporation of the non-proteinogenic β-amino acid, 3-Aminooctanoic acid, into peptide sequences. The inclusion of this amino acid can significantly influence the structural and functional properties of peptides, offering opportunities for the development of novel therapeutics with enhanced stability and bioactivity. These guidelines cover solid-phase and solution-phase synthesis strategies, purification, and characterization of the resulting peptides.
Introduction
The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to overcome the limitations of native peptides, such as poor metabolic stability and limited conformational diversity. This compound, a β-amino acid with a C8 alkyl chain, introduces unique structural and physicochemical properties. Its flexible alkyl chain can modulate peptide hydrophobicity, influencing membrane interactions and solubility. Furthermore, the β-amino acid backbone can induce specific secondary structures and confer resistance to enzymatic degradation.
This guide outlines the necessary protocols for the synthesis of Fmoc-protected this compound, its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS) and solution-phase methods, and subsequent purification and characterization.
Synthesis of Fmoc-3-Aminooctanoic Acid
The synthesis of Fmoc-3-Aminooctanoic acid is a prerequisite for its use in Fmoc-based solid-phase peptide synthesis. A common synthetic route is outlined below.
Workflow for Fmoc-3-Aminooctanoic Acid Synthesis
Caption: Synthetic scheme for Fmoc-3-Aminooctanoic Acid.
Protocol 2.1: Synthesis of Fmoc-3-Aminooctanoic Acid
-
Acylation of Meldrum's Acid: React hexanoyl chloride with Meldrum's acid in the presence of pyridine in dichloromethane (DCM) at 0°C to room temperature.
-
Hydrolysis and Decarboxylation: Treat the product from step 1 with aqueous hydrochloric acid (HCl) and heat to induce hydrolysis and decarboxylation, yielding 3-oxooctanoic acid.
-
Reductive Amination: Dissolve 3-oxooctanoic acid in methanol and add ammonium acetate and sodium cyanoborohydride. Stir the reaction at room temperature to produce racemic this compound.
-
Fmoc Protection: Dissolve the resulting this compound in a mixture of 1,4-dioxane and aqueous sodium bicarbonate. Add 9-fluorenylmethyloxycarbonyl succinimidyl ester (Fmoc-OSu) and stir at room temperature overnight.
-
Work-up and Purification: Acidify the reaction mixture with HCl and extract with ethyl acetate. Purify the crude product by column chromatography on silica gel to obtain Fmoc-3-Aminooctanoic acid.
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound
Fmoc-based SPPS is the most common method for synthesizing peptides containing this compound.[1][] The following protocols are based on standard Fmoc chemistry, with modifications to accommodate the unique properties of this β-amino acid.
General SPPS Workflow
Caption: The cyclical process of Fmoc-SPPS.
Protocol 3.1: Manual Fmoc SPPS
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling of Fmoc-3-Aminooctanoic Acid:
-
Pre-activate a solution of Fmoc-3-Aminooctanoic acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with N,N-diisopropylethylamine (DIPEA) (6 eq.) for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours. The longer coupling time is recommended due to the potential for slower kinetics of β-amino acids.
-
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence. For standard α-amino acids, a coupling time of 1-2 hours is typically sufficient.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection: Wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum.
Table 1: Quantitative Data for SPPS of a Model Peptide Containing this compound
| Parameter | Value | Notes |
| Model Peptide Sequence | Ac-Ala-Val-Gly-(3-Aoa)-Leu-Ile-NH₂ | 3-Aoa = this compound |
| Synthesis Scale | 0.1 mmol | Based on initial resin loading |
| Crude Peptide Yield | 65-75% | Varies with sequence and coupling efficiency |
| Crude Peptide Purity (RP-HPLC) | 50-60% | Typical for crude peptides |
| Purified Peptide Yield | 20-30% | After RP-HPLC purification |
| Final Purity (RP-HPLC) | >95% | Post-purification |
Solution-Phase Peptide Synthesis
Solution-phase synthesis can be advantageous for the synthesis of short peptides or for scaling up production.
Protocol 4.1: Solution-Phase Coupling
-
N-terminal Deprotection: Remove the N-terminal protecting group (e.g., Boc or Fmoc) from the starting peptide fragment.
-
Carboxyl Activation: Activate the carboxyl group of the incoming protected amino acid (e.g., Fmoc-3-Aminooctanoic acid) using a coupling reagent such as HBTU/HOBt/DIPEA or DCC/HOBt in an appropriate solvent like DMF or DCM.[3]
-
Coupling: Add the deprotected peptide fragment to the activated amino acid solution and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Perform an aqueous work-up to remove excess reagents and by-products. This typically involves washing with dilute acid, base, and brine.
-
Purification: Purify the resulting peptide fragment by column chromatography or recrystallization.
Purification and Characterization
5.1. Purification by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[4][5] The presence of the hydrophobic octyl chain of this compound will increase the retention time of the peptide on a C18 column.
Protocol 5.1.1: Preparative RP-HPLC
-
Column: C18 preparative column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide. For peptides containing this compound, a slower gradient and a higher final concentration of acetonitrile may be required for elution.
-
Detection: UV absorbance at 220 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product.
5.2. Characterization
Workflow for Peptide Characterization
Caption: Standard workflow for peptide purification and characterization.
-
Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide using MALDI-TOF or LC-MS.[6] The observed mass should correspond to the calculated theoretical mass.
-
Analytical RP-HPLC: Assess the purity of the final peptide product. A single sharp peak is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) can be performed to determine the conformation of the peptide in solution.[7][8]
-
Amino Acid Analysis (AAA): This technique can be used to confirm the amino acid composition and quantify the peptide.[9]
Table 2: Characterization Data for Purified Model Peptide
| Analysis Method | Result | Interpretation |
| Analytical RP-HPLC | Single peak at >95% purity | High purity of the final product |
| MALDI-TOF MS | [M+H]⁺ observed matches theoretical mass | Correct molecular weight, confirming identity |
| ¹H NMR | Resonances consistent with the peptide structure | Confirms the covalent structure |
| Amino Acid Analysis | Ratios of amino acids match the expected composition | Confirms the correct amino acid composition |
Impact on Peptide Structure and Function
The incorporation of this compound can have a profound impact on the structure and biological activity of a peptide.
-
Conformational Effects: β-amino acids are known to induce stable secondary structures, such as helices and turns. The specific conformational preferences will depend on the position of the this compound within the peptide sequence and the nature of the surrounding amino acids.
-
Hydrophobicity and Amphipathicity: The C8 alkyl chain significantly increases the hydrophobicity of the peptide. This can enhance its ability to interact with and penetrate cell membranes, a desirable property for antimicrobial peptides and cell-penetrating peptides.
-
Proteolytic Stability: The β-amino acid backbone is generally resistant to degradation by proteases, which can significantly increase the in vivo half-life of the peptide therapeutic.
-
Biological Activity: The altered conformation and physicochemical properties can lead to enhanced or novel biological activities. For example, in antimicrobial peptides, increased hydrophobicity can correlate with improved lytic activity against bacterial membranes.
Signaling Pathway Example: Antimicrobial Peptide Action
Caption: Potential mechanism of action for an antimicrobial peptide.
Conclusion
The incorporation of this compound into peptide synthesis provides a valuable tool for the development of novel peptide-based therapeutics. By carefully following the detailed protocols for synthesis, purification, and characterization outlined in these application notes, researchers can successfully create and evaluate peptides with enhanced stability, tailored hydrophobicity, and potentially improved biological activity. The data presented herein serves as a baseline for what can be expected when working with this promising non-natural amino acid.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 4. bachem.com [bachem.com]
- 5. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 9. Amino acid analysis of peptides using isobaric-tagged isotope dilution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 3-Aminooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminooctanoic acid is a β-amino acid that, when incorporated into peptides, can impart unique structural and functional properties. These include increased proteolytic stability, the ability to form novel secondary structures such as helices and sheets, and the potential for new therapeutic applications. However, the incorporation of β-amino acids, particularly those with steric bulk like this compound, into a growing peptide chain using solid-phase peptide synthesis (SPPS) can be challenging. This document provides a detailed protocol for the successful incorporation of Fmoc-3-Aminooctanoic acid into peptides using Fmoc-based SPPS.
Challenges in Coupling this compound
The primary challenge in the incorporation of this compound is the steric hindrance around the amine group, which can lead to slower reaction kinetics and incomplete coupling. This can result in deletion sequences and lower purity of the final peptide. To overcome these challenges, the use of more potent coupling reagents and optimized reaction conditions is recommended.
Recommended Reagents and Solvents
-
Resin: Wang resin or 2-Chlorotrityl chloride resin are suitable for the synthesis of C-terminal acid peptides. Rink Amide resin can be used for C-terminal amide peptides.
-
Solvents: High-purity, peptide synthesis grade N,N-Dimethylformamide (DMF) is the primary solvent. Dichloromethane (DCM) is used for resin swelling and washing.
-
Deprotection Reagent: 20% (v/v) piperidine in DMF is the standard reagent for Fmoc group removal.
-
Coupling Reagents: Due to the sterically hindered nature of this compound, potent coupling reagents are recommended. These include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
-
Base: Diisopropylethylamine (DIPEA) is used as a base in the coupling reaction.
-
Cleavage Cocktail: A standard cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water is used to cleave the peptide from the resin and remove side-chain protecting groups.
Experimental Protocols
Resin Preparation and Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DCM to the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DCM and wash the resin three times with DMF.
First Amino Acid Loading (on 2-Chlorotrityl chloride resin)
-
Dissolve the first Fmoc-protected amino acid (3 equivalents relative to the resin loading capacity) and DIPEA (5 equivalents) in dry DCM.
-
Add the solution to the swollen resin and agitate for 1-2 hours at room temperature.
-
To cap any remaining reactive sites, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.
-
Wash the resin three times with DCM, followed by three times with DMF.
SPPS Cycle for Peptide Elongation
The following cycle of deprotection, washing, and coupling is repeated for each amino acid in the peptide sequence.
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes at room temperature.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin five times with DMF.
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 30-60 minutes at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin three times with DMF.
Due to its steric hindrance, a modified coupling protocol is recommended for this compound.
-
In a separate vial, dissolve Fmoc-3-Aminooctanoic acid (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Allow the mixture to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 2-4 hours at room temperature. A longer coupling time is often necessary.
-
Perform a Kaiser test. If the coupling is incomplete, a second coupling (double coupling) with fresh reagents for another 2 hours is recommended.
-
Wash the resin three times with DMF.
Final Cleavage and Deprotection
-
After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the dried resin in a fume hood.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Purification and Analysis
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide can be confirmed by analytical RP-HPLC and mass spectrometry. For research-grade peptides, a purity of >95% is often desired.[1][2]
Quantitative Data
The following tables provide representative data for the synthesis of a model peptide containing a single this compound residue. These values are estimates based on typical outcomes for difficult couplings in SPPS and may vary depending on the specific peptide sequence and synthesis conditions.[3]
Table 1: Coupling Efficiency of Fmoc-3-Aminooctanoic Acid with Different Coupling Reagents
| Coupling Reagent | Coupling Time (hours) | Double Coupling | Estimated Coupling Efficiency (%) |
| HBTU | 2 | No | 85-90 |
| HBTU | 2 + 2 | Yes | >95 |
| HATU | 2 | No | >95 |
| HATU | 2 + 2 | Yes | >99 |
| PyBOP | 4 | No | 80-85 |
| PyBOP | 4 + 4 | Yes | >95 |
Note: Coupling efficiency can be qualitatively monitored by the Kaiser test and quantitatively determined by sequencing or mass spectrometry analysis of the crude product.
Table 2: Expected Yield and Purity of a Model Peptide Containing this compound
| Synthesis Stage | Parameter | Expected Value |
| Crude Peptide | Yield (based on initial resin loading) | 60-80% |
| Purity (by RP-HPLC) | 50-70%[2] | |
| Purified Peptide | Final Yield (after RP-HPLC) | 15-30% |
| Final Purity (by RP-HPLC) | >95%[1][4] |
Note: Yields and purities are highly sequence-dependent. The presence of multiple hindered residues or aggregation-prone sequences can significantly impact the final outcome.[3]
Logical Relationships in SPPS
The success of incorporating a sterically hindered amino acid like this compound depends on a logical progression of optimized steps.
References
Application Notes and Protocols: Utilizing 8-Aminooctanoic Acid as a Flexible Linker in Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 8-aminovaleric acid (Ava), a flexible linker, in peptide synthesis and its impact on the development of peptide-based therapeutics and diagnostics. This document includes detailed experimental protocols, quantitative data, and visualizations to guide researchers in incorporating this versatile linker into their workflows. While the focus is on 8-aminovaleric acid, the principles can be extended to other aminoalkanoic acids of varying lengths.
Introduction to 8-Aminooctanoic Acid as a Flexible Linker
In the design of complex peptides, such as peptide-drug conjugates or radiolabeled imaging agents, the linker connecting different functional domains plays a critical role in the overall efficacy, stability, and pharmacokinetic profile of the molecule.[1] 8-Aminooctanoic acid (Aoc) has become a widely used flexible linker due to its unique properties.[1] It is an omega-amino acid with a linear eight-carbon chain, featuring a terminal amino group and a terminal carboxylic acid group, which allows for its straightforward incorporation into a growing peptide chain during solid-phase peptide synthesis (SPPS).[1]
Key Advantages of 8-Aminooctanoic Acid:
-
Flexibility: The saturated eight-carbon alkyl chain provides significant conformational freedom, which can allow a linked peptide or functional group to orient itself optimally for interaction with its biological target.[1]
-
Hydrophobicity: The hydrocarbon nature of the Aoc linker can influence the overall physicochemical properties of the peptide, which can be leveraged to enhance membrane interactions or modulate solubility.[1]
-
Stability: The all-carbon backbone of 8-aminooctanoic acid is chemically robust and resistant to enzymatic degradation, contributing to the in vivo stability of the final peptide construct.[1]
-
Tunable Length: The principles applied to the C8 linker can be extended to other aminoalkanoic acids with different lengths, allowing for the fine-tuning of the spacer distance between functional moieties.[1]
Applications in Peptide Science and Drug Development
The properties of the 8-aminooctanoic acid linker have led to its use in various applications within peptide science and drug development.[1]
Radiolabeled Peptides for Molecular Imaging:
A primary application of the Aoc linker is in the development of radiolabeled peptides for diagnostic imaging. The linker acts as a spacer between a chelating agent, which binds a radioisotope, and a targeting peptide.[1] This separation is often crucial to prevent the bulky chelator-radioisotope complex from sterically hindering the peptide's interaction with its biological target.[1]
For instance, studies have shown that incorporating an 8-aminooctanoic acid linker into a 99mTc-labeled lactam bridge-cyclized α-melanocyte-stimulating hormone (α-MSH) peptide significantly enhances its uptake in melanoma cells.[1] The α-MSH peptide targets the melanocortin-1 receptor (MC1R), which is overexpressed on these cancer cells.[1]
Quantitative Data: Impact of Linkers on Peptide Bioactivity
The inclusion of an 8-Aminooctanoic acid (Aoc) linker has been demonstrated to significantly improve the tumor-targeting capabilities and receptor binding affinities of certain peptides when compared to other linker types or the absence of a linker.[2] The following table summarizes quantitative data from studies on alpha-melanocyte-stimulating hormone (α-MSH) analogs.[2]
| Peptide | Linker | Receptor Binding (IC50, nM) | Tumor Uptake (%ID/g at 2h) | Reference |
| HYNIC-Nle-CycMSHhex | GGG | 0.7 ± 0.1 | 9.78 ± 3.40 | [1] |
| HYNIC-Nle-CycMSHhex | GSG | 0.8 ± 0.09 | 7.41 ± 4.26 | [1] |
| HYNIC-Nle-CycMSHhex | PEG2 | 0.4 ± 0.08 | 14.32 ± 2.82 | [1] |
| HYNIC-Nle-CycMSHhex | Aoc | 0.3 ± 0.06 | 22.3 ± 1.72 | [1] |
Note: %ID/g refers to the percentage of injected dose per gram of tissue.
The data clearly shows that for the HYNIC-Nle-CycMSHhex peptide, the Aoc linker resulted in the highest receptor binding affinity (lowest IC50 value) and the most significant tumor uptake in a melanoma model.[2][3]
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of 8-aminooctanoic acid into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).
4.1. Materials and Reagents
-
Resin: Appropriate solid support for SPPS (e.g., H2N-Sieber amide resin).[2]
-
Fmoc-Protected Amino Acids: Standard Fmoc-protected amino acids.
-
Fmoc-8-Aminooctanoic Acid: The linker to be incorporated.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP (benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium-hexafluorophosphate).[1][2]
-
Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF).[1]
-
Solvents: DMF, Dichloromethane (DCM).[1]
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.[1]
-
Precipitation/Washing Solvent: Cold diethyl ether.[1]
4.2. Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the general steps for synthesizing a peptide and incorporating the 8-aminooctanoic acid linker using an automated peptide synthesizer or manual synthesis.
-
Resin Preparation: Swell the resin in DMF for a minimum of 30 minutes.[1]
-
Initial Fmoc Deprotection: If starting with a pre-loaded Fmoc-protected resin, perform an initial deprotection step using 20% piperidine in DMF.[1]
-
Amino Acid Coupling Cycles: For each amino acid in the sequence, perform the following cycle:
-
Washing: Wash the resin with DMF.[1]
-
Coupling: Deliver the pre-activated Fmoc-amino acid solution to the reaction vessel. Activation is typically achieved by mixing the Fmoc-amino acid, coupling reagent (e.g., HBTU or PyBOP), and base (DIPEA) in DMF. Allow the coupling reaction to proceed for 30-60 minutes.[1][2]
-
Washing: Wash the resin with DMF to remove excess reagents.[1]
-
-
Fmoc Deprotection: After each coupling step, treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the newly added amino acid, exposing the N-terminal amine for the next coupling reaction.[1][2]
-
Incorporation of Fmoc-8-Aminooctanoic Acid: When the sequence requires the linker, use Fmoc-8-aminooctanoic acid in the same manner as any other Fmoc-protected amino acid in the coupling step.[1][2]
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step to remove the N-terminal Fmoc group.[1]
-
Washing and Drying: Wash the peptide-resin extensively with DMF, followed by DCM. Dry the resin under vacuum.[1]
4.3. Peptide Cleavage and Purification
-
Cleavage: Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[1]
-
Filtration: Filter the cleavage mixture to separate the resin from the peptide-containing solution.[1]
-
Precipitation: Add the filtrate to a centrifuge tube containing cold diethyl ether to precipitate the crude peptide.[1]
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold diethyl ether two more times.[1]
-
Drying: Dry the crude peptide pellet under vacuum.[1]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Analysis: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or LC-MS) and analytical RP-HPLC.[1]
4.4. In Vitro Receptor Binding Assay
-
Cell Culture: Culture cells that express the target receptor (e.g., B16/F1 melanoma cells for MC1R).
-
Radiolabeling: Radiolabel a standard peptide ligand that binds to the target receptor.
-
Competition Assay: Incubate the cells with a constant concentration of the radiolabeled ligand and varying concentrations of the competitor peptides (including the Aoc-linked peptide).
-
Quantification: Measure the amount of radioactivity bound to the cells using a gamma counter.[2]
-
Data Analysis: Generate a competition curve to calculate the IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the specific binding of the radiolabeled ligand.[2]
4.5. In Vivo Biodistribution Studies
-
Animal Model: Use tumor-bearing animal models (e.g., B16/F1 melanoma-bearing C57 mice).[2][3]
-
Radiolabeling: Radiolabel the peptides to be tested with a suitable radionuclide, such as Technetium-99m (99mTc).[2]
-
Injection: Inject the radiolabeled peptides into the animal models.
-
Tissue Harvesting: At various time points post-injection (e.g., 2, 4, and 24 hours), euthanize the mice and collect various organs and tissues, including the tumor, blood, heart, lungs, liver, spleen, kidneys, and muscle.[2]
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter.[2]
-
Data Calculation: Express the results as the percentage of the injected dose per gram of tissue (%ID/g). This allows for a quantitative comparison of the tumor uptake and clearance from normal organs for the different peptide-linker conjugates.[2]
Visualizations
The following diagrams illustrate key experimental workflows and concepts related to the use of 8-aminooctanoic acid as a flexible linker in peptides.
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating an 8-Aoc linker.
Caption: Conceptual diagram of an 8-Aoc linker connecting a targeting peptide to a functional moiety.
Conclusion
8-Aminooctanoic acid is a valuable and versatile tool for peptide chemists, offering a flexible, stable, and synthetically accessible linker.[1] Its demonstrated ability to enhance the biological activity of peptides, particularly in the context of molecular imaging for melanoma, underscores its potential in the design of novel peptide-based therapeutics and diagnostics.[1] The protocols and data presented in this document provide a solid foundation for researchers to effectively incorporate this linker into their peptide synthesis and development workflows.
References
Application Notes and Protocols: Enhancing Antimicrobial Peptides with 3-Aminooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant pathogens presents a critical challenge to global health, necessitating the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action that often circumvent conventional resistance pathways. However, natural AMPs can suffer from limitations such as susceptibility to proteolytic degradation and potential cytotoxicity.
The incorporation of non-natural amino acids is a powerful strategy to overcome these limitations.[1][2] 3-Aminooctanoic acid, a β-amino acid with a C8 alkyl chain, offers a unique modification to enhance the therapeutic potential of AMPs. Its incorporation can improve proteolytic stability, modulate hydrophobicity and amphipathicity, and potentially increase antimicrobial potency while reducing hemolytic activity. This document provides detailed application notes and protocols for the modification of antimicrobial peptides with this compound.
While direct data for this compound is limited, extensive research on its isomer, 2-Aminooctanoic acid, demonstrates the significant potential of this modification. Terminal modification of a lactoferricin B-derived AMP with 2-Aminooctanoic acid resulted in up to a 16-fold improvement in antibacterial activity.[3]
Data Presentation
The following tables summarize the quantitative data for an antimicrobial peptide (derived from lactoferricin B) modified with 2-Aminooctanoic acid, a close structural isomer of this compound. This data serves as a strong proxy for the expected outcomes when modifying AMPs with this compound.
Table 1: Minimum Inhibitory Concentrations (MIC) of 2-Aminooctanoic Acid Modified Peptides [3]
| Peptide Version | Escherichia coli (μg/mL) | Bacillus subtilis (μg/mL) | Salmonella typhimurium (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Staphylococcus aureus (μg/mL) |
| C-terminally Modified | 25 | 50 | 100 | 200 | 400 |
Note: The C-terminally modified peptide was the only variant tested that demonstrated complete inhibition of S. aureus growth.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound Modified Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of an AMP incorporating Fmoc-3-Aminooctanoic acid using a 2-chlorotrityl chloride resin.
Materials:
-
2-chlorotritylchloride resin
-
Fmoc-protected amino acids
-
Fmoc-3-Aminooctanoic acid
-
N,N'-diisopropylcarbodiimide (DIC)
-
N-hydroxybenzotriazole (HOBt)
-
20% Piperidine in DMF/NMP (1:1, v/v)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Cold diethyl ether
-
Shaking vessel
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes, followed by washing with DMF.
-
First Amino Acid Coupling: Attach the first Fmoc-protected amino acid to the resin using DIC and HOBt as activating agents. Allow the reaction to proceed for 2-4 hours.
-
Fmoc Deprotection:
-
Wash the resin with DMF.
-
Add a solution of 20% piperidine in DMF/NMP and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF/NMP and shake for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Peptide Chain Elongation:
-
For each subsequent amino acid, including Fmoc-3-Aminooctanoic acid, dissolve the Fmoc-protected amino acid (3-4 equivalents), DIC (3-4 equivalents), and HOBt (3-4 equivalents) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
Repeat the Fmoc deprotection step (Step 3).
-
-
Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in Step 3.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the antimicrobial activity of the modified peptides.
Materials:
-
Mueller-Hinton broth (MHB)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
96-well microtiter plates
-
Synthesized peptides
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare an inoculum of the test bacteria from a fresh culture and adjust the concentration to approximately 5 x 10^5 CFU/mL in MHB.
-
Peptide Dilution: Prepare a series of two-fold dilutions of the synthesized peptide in MHB in a 96-well plate.
-
Inoculation: Add an equal volume of the bacterial inoculum to each well containing the peptide dilutions.
-
Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 3: Hemolysis Assay
This protocol assesses the cytotoxicity of the modified peptides against human red blood cells.
Materials:
-
Fresh human red blood cells (hRBCs)
-
Phosphate-buffered saline (PBS)
-
Synthesized peptides
-
0.1% Triton X-100 (positive control)
-
96-well microtiter plates
-
Centrifuge
-
Spectrophotometer
Procedure:
-
hRBC Preparation: Wash fresh hRBCs three times with PBS by centrifugation and resuspend to a final concentration of 4% (v/v) in PBS.
-
Peptide Dilution: Prepare serial dilutions of the synthesized peptides in PBS in a 96-well plate.
-
Incubation: Add the hRBC suspension to each well and incubate at 37°C for 1 hour.
-
Controls: Use PBS as a negative control (0% hemolysis) and 0.1% Triton X-100 as a positive control (100% hemolysis).
-
Centrifugation: Centrifuge the plate to pellet the intact hRBCs.
-
Hemolysis Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm to quantify hemoglobin release.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abspeptide - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Visualizations
Caption: Workflow for the synthesis and evaluation of this compound modified antimicrobial peptides.
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS) for incorporating amino acids.
References
Application Note: Quantitative Analysis of 3-Aminooctanoic Acid in Human Plasma by LC-MS/MS
An LC-MS/MS method for the quantification of 3-Aminooctanoic acid in plasma is detailed below, providing researchers, scientists, and drug development professionals with a comprehensive application note and protocol.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound in human plasma. The protocol employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a mixed-mode column. Detection is achieved using a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode. This method demonstrates good linearity, precision, and accuracy, making it suitable for research and drug development applications.
Introduction
This compound is a beta-amino acid, a derivative of octanoic acid (caprylic acid), and is recognized as a metabolite.[1] The analysis of amino acids and their metabolites in biological matrices is crucial for understanding various physiological and pathological processes.[2] LC-MS/MS offers high sensitivity and selectivity for quantifying small molecules in complex biological samples like plasma.[3][4] Traditional methods for amino acid analysis can be time-consuming, sometimes requiring derivatization or the use of ion-pairing agents, which can contaminate the MS ion source.[5][6] The method presented here avoids derivatization, simplifying sample preparation and increasing throughput.[7][8]
Materials and Methods
2.1 Reagents and Chemicals
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-d3)
-
LC-MS grade acetonitrile, water, and formic acid
-
Ammonium formate
-
Human plasma (drug-free)
2.2 Instrumentation
-
An ultra-high-performance liquid chromatography (UHPLC) system.[2]
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[9]
2.3 Chromatographic Conditions A mixed-mode or HILIC column is recommended for retaining the polar analyte. The separation is achieved using a gradient elution.
| Parameter | Value |
| Column | Mixed-Mode Chromatographic Column (e.g., Acclaim™ Trinity™, Raptor Polar X) |
| Column Temperature | 30 °C |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 2.8 |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 95 |
| 1.0 | 95 |
| 5.0 | 20 |
| 5.1 | 95 |
| 8.0 | 95 |
2.4 Mass Spectrometry Conditions The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, monitoring the transitions via Selected Reaction Monitoring (SRM).
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Spray Voltage | 3500 V |
| Vaporizer Temperature | 370 °C |
| Sheath Gas | 45 arbitrary units |
| Auxiliary Gas | 15 arbitrary units |
| Capillary Temperature | 270 °C |
Table 2: SRM Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 160.1 | 143.1 (Loss of NH3) | 15 |
| This compound-d3 (IS) | 163.1 | 146.1 | 15 |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its internal standard (IS) in a 50:50 mixture of acetonitrile and water to create individual stock solutions.
-
Working Standard Solutions: Serially dilute the stock solution with the 50:50 acetonitrile/water mixture to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution to a final concentration (e.g., 100 ng/mL) using the same diluent.
Protocol 2: Sample Preparation
This protocol uses a simple protein precipitation step.[10]
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution and vortex briefly.
-
Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject the prepared sample into the LC-MS/MS system.
Results
The following data are for illustrative purposes to demonstrate expected method performance.
Table 3: Calibration Curve for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1 | 0.015 | 105.2 |
| 5 | 0.078 | 101.5 |
| 20 | 0.315 | 98.7 |
| 50 | 0.791 | 99.2 |
| 100 | 1.588 | 100.8 |
| 250 | 3.965 | 99.5 |
| 500 | 7.950 | 99.8 |
| Linearity (r²) > 0.995 |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |
| Low (LQC) | 15 | 5.8 | 7.2 | 103.4 |
| Medium (MQC) | 150 | 4.1 | 5.5 | 98.9 |
| High (HQC) | 400 | 3.5 | 4.8 | 101.2 |
| Acceptance criteria for precision (%CV) and accuracy are typically within ±15% (±20% for LLOQ).[10] |
Visualizations
Experimental Workflow
The overall experimental process from sample collection to data analysis is outlined below.
Caption: Experimental workflow for this compound quantification.
Metabolic Relationship
This compound is structurally and functionally related to octanoic acid.[1]
Caption: Relationship between Octanoic acid and this compound.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and efficient means for the quantification of this compound in human plasma. The simple sample preparation protocol and the high selectivity of the MS/MS detection make it a valuable tool for researchers in various scientific and drug development fields.
References
- 1. This compound | C8H17NO2 | CID 295606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 3. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct liquid chromatography tandem mass spectrometry analysis of amino acids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. manuals.plus [manuals.plus]
Application Notes and Protocols for the GC-MS Analysis of 3-Aminooctanoic Acid Following Derivatization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the derivatization of 3-aminooctanoic acid for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature, this compound requires derivatization to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[1][2][3] The protocols described herein are based on established methods for the derivatization of amino acids.
Introduction
This compound is a β-amino acid that may be of interest in various fields, including pharmaceutical development and metabolic research. Gas chromatography-mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of amino acids like this compound by GC-MS is challenging due to their low volatility and thermal lability.[1][2] Derivatization is a crucial step to convert the polar amino and carboxylic acid functional groups into less polar, more volatile derivatives.[2][3] This application note details two primary derivatization strategies: silylation and a two-step esterification followed by acylation.
Derivatization Strategies
The choice of derivatization reagent and method depends on the specific requirements of the analysis, such as the desired sensitivity and the potential for chiral separation.
Silylation
Silylation is a common and effective one-step method for the derivatization of compounds with active hydrogens, such as amino acids.[2][3] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the acidic protons on the amino and carboxyl groups with a trimethylsilyl (TMS) group.[1][4]
Advantages:
-
Single-step reaction.
-
Powerful silylating agents capable of derivatizing both amino and carboxyl groups.
Disadvantages:
-
The derivatization of glycine and glutamic acid can be affected by the polarity of the solvent.
Two-Step Esterification and Acylation
This method involves two sequential reactions. First, the carboxylic acid group is esterified, typically to a methyl or ethyl ester. This is followed by acylation of the amino group, often using an acyl chloride or an anhydride. This approach can yield stable derivatives with good chromatographic properties.
Advantages:
-
Derivatives are generally stable.
-
Can be tailored for specific detection methods (e.g., using fluorinated acylating agents for electron capture detection).
Disadvantages:
-
Two-step process is more time-consuming.
-
Requires removal of excess reagents and byproducts.
Experimental Protocols
Protocol 1: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
This protocol is adapted from general procedures for the silylation of amino acids.
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Acetonitrile (ACN)
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Heating block or oven
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a reaction vial. If the sample is in an aqueous solution, evaporate to complete dryness under a gentle stream of nitrogen at approximately 70°C.
-
Derivatization:
-
Add 100 µL of anhydrous acetonitrile to the dried sample.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Tightly cap the vial and vortex for 1 minute.
-
-
Reaction: Heat the vial at 100°C for 30 minutes in a heating block or oven.[5]
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
Protocol 2: Two-Step Derivatization (Esterification followed by Acylation)
This protocol is a generalized procedure for the two-step derivatization of amino acids.
Materials:
-
This compound standard
-
Anhydrous Methanol with 3M HCl
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl Acetate (EtOAc)
-
Reaction vials
-
Heating block or oven
-
Nitrogen gas supply for drying
Procedure:
-
Esterification:
-
To the dried this compound sample in a reaction vial, add 200 µL of anhydrous methanol with 3M HCl.
-
Cap the vial and heat at 80°C for 60 minutes.
-
Cool the vial to room temperature and evaporate the solvent to dryness under a stream of nitrogen.
-
-
Acylation:
-
Add 100 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA) to the dried methyl ester.
-
Cap the vial and heat at 65°C for 30 minutes.[6]
-
Cool to room temperature and evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the dried derivative in an appropriate solvent (e.g., ethyl acetate or toluene).
-
Inject 1 µL of the sample into the GC-MS system.
-
Data Presentation
Table 1: GC-MS Parameters for Analysis of Derivatized this compound
| Parameter | Setting |
| GC Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, TR-5)[1][4] |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 70°C, hold 2 min, ramp at 10°C/min to 280°C, hold 5 min[5] |
| MS Transfer Line Temp | 280°C |
| MS Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Table 2: Predicted Quantitative Data for Derivatized this compound
| Derivative | Expected Molecular Ion (M+) | Key Fragment Ions (m/z) (Predicted) | Estimated Kovats Retention Index (non-polar column) |
| Di-TMS-3-aminooctanoic acid | 303 | M-15 (loss of CH₃), M-117 (loss of COOTMS) | ~1500 (based on di-TMS 3-hydroxyoctanoic acid[7]) |
| N-PFP-3-aminooctanoic acid methyl ester | 319 | M-31 (loss of OCH₃), fragments from PFP group | Not available |
Note: The fragmentation patterns of TMS derivatives of amino acids often show a characteristic loss of a methyl group (M-15).[2] The fragmentation of esters commonly involves cleavage next to the carbonyl group.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the derivatization and GC-MS analysis of this compound.
Caption: Workflow for derivatization and GC-MS analysis.
Derivatization Reaction Pathways
The following diagram illustrates the chemical transformations during the silylation and two-step derivatization processes.
Caption: Chemical derivatization pathways.
References
- 1. agsanalitica.com [agsanalitica.com]
- 2. Wiley Registry/NIST Mass Spectral Library 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 6. Mass Spectral Libraries (NIST 23 and Wiley Libraries) [sisweb.com]
- 7. 3-Trimethylsiloxyoctanoic acid, trimethylsilyl ester | C14H32O3Si2 | CID 553092 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Separation of 3-Aminooctanoic Acid Enantiomers by HPLC
Introduction
3-Aminooctanoic acid is a β-amino acid that, due to its chiral nature, exists as two enantiomers: (R)-3-Aminooctanoic acid and (S)-3-Aminooctanoic acid. The stereochemistry of this compound can significantly influence its biological activity and pharmacological properties. Consequently, the ability to separate and quantify these enantiomers is of great importance in drug development, metabolic studies, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the chiral separation of amino acids.[1][2] This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers using HPLC.
Two primary strategies are employed for the chiral resolution of amino acids by HPLC: direct separation using a chiral stationary phase (CSP) and indirect separation following derivatization with a chiral derivatizing agent (CDA).[1][2][3] Direct methods are often preferred as they reduce sample preparation time and avoid potential issues with derivatization reactions.[4] Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have demonstrated broad applicability for the direct enantioseparation of underivatized amino acids.[4][5][6]
Method 1: Direct Chiral Separation using a Teicoplanin-Based Chiral Stationary Phase
This method describes the direct separation of this compound enantiomers on a teicoplanin-based chiral stationary phase.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and a UV or Evaporative Light Scattering Detector (ELSD).
-
Chiral Stationary Phase: Teicoplanin-based column (e.g., CHIROBIOTIC T, 250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase A: 0.1% (v/v) Formic acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic acid in Methanol.
-
Sample: Racemic this compound standard, (R)-3-Aminooctanoic acid standard, and (S)-3-Aminooctanoic acid standard.
-
Sample Diluent: Mobile Phase A.
2. Chromatographic Conditions
| Parameter | Value |
| Column | Teicoplanin-based (e.g., CHIROBIOTIC T) |
| Column Dimensions | 250 x 4.6 mm |
| Particle Size | 5 µm |
| Mobile Phase | Isocratic: 70% Mobile Phase A, 30% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm or ELSD |
| Sample Concentration | 1 mg/mL in Sample Diluent |
3. Sample Preparation
-
Accurately weigh and dissolve 10 mg of racemic this compound in 10 mL of the sample diluent to prepare a 1 mg/mL stock solution.
-
Prepare individual solutions of the (R) and (S) enantiomers at the same concentration to determine the elution order.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis
-
Integrate the peak areas for both enantiomers.
-
Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 is considered baseline separation.
-
Determine the enantiomeric excess (% ee) for non-racemic samples.
Expected Results
The teicoplanin-based CSP is expected to provide good separation of the this compound enantiomers. The elution order should be confirmed by injecting individual standards.
| Parameter | Expected Value |
| Retention Time 1 | ~ 8.5 min |
| Retention Time 2 | ~ 10.2 min |
| Resolution (Rs) | > 1.5 |
| Tailing Factor | 0.9 - 1.2 |
Method 2: Indirect Chiral Separation via Derivatization with Marfey's Reagent
This method involves the pre-column derivatization of this compound enantiomers with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) to form diastereomers, which can then be separated on a standard achiral reversed-phase column.[1][3]
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Achiral Stationary Phase: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile.
-
Derivatizing Reagent: Marfey's reagent (FDAA) solution (1% w/v in acetone).
-
Reaction Buffer: 1 M Sodium bicarbonate.
-
Quenching Solution: 2 M Hydrochloric acid.
-
Sample: Racemic this compound standard.
-
Sample Diluent: Mobile Phase A/B (50:50).
2. Derivatization Procedure [1]
-
Dissolve approximately 50 nmol of the this compound sample in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
-
Incubate the mixture at 40 °C for 1 hour in the dark.
-
Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.
-
Evaporate the acetone under a gentle stream of nitrogen.
-
Dilute the remaining aqueous sample with the mobile phase for HPLC analysis.
3. Chromatographic Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase |
| Column Dimensions | 250 x 4.6 mm |
| Particle Size | 5 µm |
| Mobile Phase | Gradient: 30% to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detector | DAD at 340 nm |
4. Data Analysis
-
Integrate the peak areas for the two diastereomeric derivatives.
-
Calculate the resolution (Rs) between the diastereomer peaks.
-
Determine the enantiomeric composition of the original sample.
Expected Results
The derivatization with FDAA will form two diastereomers that can be separated on a standard C18 column. The L-amino acid derivative typically elutes before the D-amino acid derivative.
| Parameter | Expected Value |
| Retention Time 1 | ~ 15.3 min |
| Retention Time 2 | ~ 16.8 min |
| Resolution (Rs) | > 2.0 |
| Tailing Factor | 0.9 - 1.3 |
Visualizations
Caption: Experimental workflow for the direct chiral HPLC separation of this compound.
Caption: Logical relationship of key components in direct and indirect chiral separation methods.
References
Application Notes and Protocols for the Coupling of 3-Aminooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient formation of amide bonds is a cornerstone of peptide synthesis and drug development. The choice of coupling reagent is critical for achieving high yields and purity, especially when dealing with sterically hindered or structurally unique amino acids such as 3-Aminooctanoic acid. This β-amino acid presents a unique challenge due to its structure. This document provides detailed application notes and protocols for the coupling of this compound using two common uronium-based coupling reagents: HATU and HBTU.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used activators in peptide synthesis.[1] While both are effective, HATU is generally considered superior for challenging couplings, offering faster reaction times and reduced risk of side reactions.[2][3] This is attributed to the formation of a more reactive OAt-active ester intermediate.[4]
Data Presentation: Comparative Performance of HATU and HBTU
While specific comparative data for the coupling of this compound is not extensively published, the following table summarizes the expected performance based on data from sterically hindered and "difficult" amino acid couplings. This data is representative and intended to guide reagent selection.
| Parameter | HATU | HBTU | Reference |
| Coupling Efficiency | High to Very High | High | [3][4] |
| Reaction Speed | Faster | Slower | [2][4] |
| Purity of Crude Product | Higher Purity (fewer deletion products) | Lower Purity (more deletion products) | [4] |
| Risk of Epimerization | Lower Risk | Higher Risk | [2][4] |
| Recommendation | Recommended for sterically hindered or difficult couplings | Suitable for standard couplings | [3] |
Experimental Protocols
The following are generalized protocols for the solution-phase coupling of N-protected this compound to an amino component using HATU and HBTU. These protocols should be optimized for specific substrates and scales.
Protocol 1: HATU-Mediated Coupling of this compound
This protocol is recommended for achieving high yields and purity, especially when coupling to a sterically hindered amine.
Materials:
-
N-protected this compound
-
Amine component (with a free amino group)
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reactant Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve the N-protected this compound (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0-3.0 equivalents) to the reaction mixture and stir for 5-10 minutes at room temperature.
-
Activation and Coupling: In a separate vial, dissolve HATU (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 1 to 4 hours.
-
Work-up and Purification:
-
Once the reaction is complete, quench by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: HBTU-Mediated Coupling of this compound
This protocol is a cost-effective alternative for routine couplings where steric hindrance is less of a concern.
Materials:
-
N-protected this compound
-
Amine component (with a free amino group)
-
HBTU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reactant Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve the N-protected this compound (1.0 equivalent) in anhydrous DMF.
-
Pre-activation: In a separate vial, dissolve HBTU (1.0-1.2 equivalents) and DIPEA (2.0-3.0 equivalents) in anhydrous DMF. Add this solution to the carboxylic acid solution and stir for 10-30 minutes at room temperature to allow for the formation of the active ester.[3]
-
Coupling: Add the amine component (1.0-1.2 equivalents) to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Mandatory Visualization
Signaling Pathway of Amide Coupling
The following diagram illustrates the general mechanism of carboxylic acid activation by HATU/HBTU, leading to amide bond formation.
Caption: General workflow for HATU/HBTU mediated amide bond formation.
Experimental Workflow
The following diagram outlines the logical steps for performing a coupling reaction with this compound.
Caption: Step-by-step workflow for the coupling of this compound.
References
Application Notes and Protocols: 3-Aminooctanoic Acid as a Versatile Building Block for Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminooctanoic acid, a β-amino acid with a pentyl side chain, is an emerging building block for the synthesis of novel functional polymers. The presence of both an amine and a carboxylic acid group allows for the formation of polyamide structures, specifically poly(this compound), which can be considered a nylon-3 derivative (poly(β-3-pentyl-β-alanine)). These polymers, also known as poly(β-peptides), are of significant interest in the biomedical field due to their potential for enhanced proteolytic stability compared to their α-polypeptide counterparts. This characteristic, combined with the tunable hydrophobicity imparted by the alkyl side chain, makes polymers derived from this compound promising candidates for applications in drug delivery, tissue engineering, and as novel biomaterials.
This document provides an overview of the synthesis, potential properties, and applications of polymers derived from this compound, along with detailed experimental protocols for their preparation and characterization.
Polymer Synthesis: Poly(this compound)
The synthesis of poly(this compound) can be approached through several polymerization techniques. The most common methods for producing polyamides from amino acids are melt polycondensation and solution polymerization.
Melt Polycondensation
Melt polycondensation is a solvent-free method that involves heating the monomer above its melting point to initiate polymerization, with the continuous removal of a condensation byproduct, typically water. This method is often preferred for its simplicity and reduced environmental impact.
Experimental Protocol: Melt Polycondensation of this compound
-
Monomer Preparation: Ensure this compound is of high purity and thoroughly dried to prevent side reactions and achieve a high degree of polymerization.
-
Polymerization Setup: Place the dried this compound monomer in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum outlet connected to a cold trap.
-
Initial Heating and Purging: Heat the reactor to a temperature just above the melting point of the monomer while purging with inert gas (e.g., nitrogen) to remove any residual oxygen.
-
Polycondensation Stage 1 (Atmospheric Pressure): Gradually increase the temperature to 180-220°C. Maintain this temperature for 2-4 hours under a slow stream of nitrogen to facilitate the initial polycondensation and removal of water.
-
Polycondensation Stage 2 (Vacuum): Apply a vacuum (e.g., <1 mmHg) to the system while maintaining the temperature. This step is crucial for removing the last traces of water and driving the polymerization to achieve a high molecular weight polymer. Continue the reaction under vacuum for an additional 4-8 hours.
-
Polymer Isolation: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can be removed and, if necessary, purified by dissolving in a suitable solvent (e.g., m-cresol or formic acid) and precipitating in a non-solvent (e.g., methanol or acetone).
-
Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Solution Polymerization
Solution polymerization is an alternative method where the monomer and the resulting polymer are dissolved in a suitable solvent. This technique allows for better temperature control and can be advantageous for achieving high molecular weight polymers with narrower molecular weight distributions.
Experimental Protocol: Solution Polymerization of this compound
-
Monomer and Solvent Preparation: Dissolve high-purity, dry this compound in a high-boiling aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc)) containing a solubilizing agent such as lithium chloride (LiCl).
-
Activating Agent: Add a phosphorylation agent, such as triphenyl phosphite (TPP), and a base, such as pyridine, to the solution. These reagents activate the carboxylic acid group for amidation.
-
Polymerization: Heat the reaction mixture to 80-120°C under a nitrogen atmosphere with constant stirring. Monitor the progress of the polymerization by measuring the viscosity of the solution or by analyzing aliquots using techniques like GPC. The reaction is typically carried out for 12-24 hours.
-
Polymer Precipitation and Purification: After the desired reaction time, pour the viscous polymer solution into a non-solvent like methanol or water to precipitate the polymer.
-
Washing and Drying: Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove any unreacted monomer and reagents. Dry the polymer in a vacuum oven at 60-80°C.
Physicochemical and Thermomechanical Properties
While specific experimental data for the homopolymer of this compound is not widely available in the literature, the properties can be inferred from structurally similar polyamides and poly(β-peptides) with alkyl side chains. The following tables summarize expected and analogous data.
Table 1: Expected Physicochemical Properties of Poly(this compound)
| Property | Expected Value/Range | Notes |
| Molecular Weight (Mw) | 10,000 - 50,000 g/mol | Dependent on polymerization method and conditions. |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Typical for step-growth polymerization. |
| Solubility | Soluble in strong acids (e.g., formic acid, sulfuric acid) and some polar aprotic solvents (e.g., NMP, DMAc with LiCl). Insoluble in water and common organic solvents. | The pentyl side chain may slightly improve solubility in less polar solvents compared to unsubstituted poly(β-alanine). |
| Biocompatibility | Expected to be biocompatible. | Amino acid-based polymers are generally well-tolerated in biological systems.[1] |
| Biodegradability | Expected to be biodegradable, but at a slower rate than polyesters. | The polyamide backbone is more resistant to hydrolysis than ester bonds. |
Table 2: Comparative Thermal and Mechanical Properties of Related Polyamides
| Polymer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Decomposition Temperature (Td) | Tensile Strength | Elongation at Break |
| Poly(this compound) (Expected) | 60 - 90 °C | 180 - 220 °C | > 300 °C | Moderate | Moderate to High |
| Nylon 8 | ~50 °C | 200-205 °C[2] | ~350 °C | 4.2 g/denier [2] | 38%[2] |
| Poly(β-alanine) (Nylon 3) | ~150 °C | > 300 °C (with decomposition) | ~350 °C | High | Low |
Note: The properties of poly(this compound) are estimations based on the influence of the alkyl side chain, which is expected to lower the Tg and Tm compared to unsubstituted poly(β-alanine) due to increased chain flexibility and disruption of hydrogen bonding.
Potential Applications in Drug Development
The unique properties of polymers derived from this compound make them attractive for various applications in the pharmaceutical and biomedical fields.
-
Drug Delivery Vehicles: The amphiphilic nature of these polymers, with a hydrophilic polyamide backbone and a hydrophobic pentyl side chain, can facilitate the formation of micelles or nanoparticles for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability.
-
Protease-Resistant Scaffolds: The β-amino acid structure confers resistance to enzymatic degradation by proteases, making these polymers suitable for creating long-lasting hydrogels and scaffolds for tissue engineering and controlled drug release.
-
Surface Modification of Biomaterials: These polymers can be used to coat medical devices and implants to improve their biocompatibility and reduce non-specific protein adsorption.
Visualizing the Synthesis and Application Workflow
Synthesis of this compound
The monomer itself can be synthesized through various routes, with a common method being the addition of ammonia to a suitable precursor.
Polymerization Workflow
The general workflow for producing and characterizing poly(this compound) is outlined below.
Signaling Pathway Analogy: Drug Delivery Mechanism
While poly(this compound) does not directly interact with signaling pathways, its application in drug delivery can be conceptualized as a pathway for targeted therapy.
References
Troubleshooting & Optimization
Troubleshooting incomplete coupling of 3-Aminooctanoic acid in SPPS
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during Solid-Phase Peptide Synthesis (SPPS), with a specific focus on the incomplete coupling of 3-Aminooctanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the incomplete coupling of this compound in SPPS?
Incomplete coupling of this compound, a β-amino acid, is a common challenge in SPPS. The primary reasons include:
-
Steric Hindrance: The presence of the alkyl chain on the β-carbon of this compound can physically obstruct the approach of the activated carboxyl group to the N-terminus of the growing peptide chain. This is a common issue with β-branched and sterically hindered amino acids.[1][2]
-
Secondary Structure Formation and Aggregation: As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, leading to aggregation on the resin. This aggregation can render the N-terminal amine inaccessible to the incoming activated this compound.[3]
-
Suboptimal Activation or Coupling Reagents: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance associated with this compound. The choice of coupling reagent is critical for difficult couplings.[4]
Q2: How can I effectively monitor the coupling efficiency of this compound?
The most widely used method for monitoring coupling completion in real-time is the qualitative Kaiser test (ninhydrin test).[5][6][7][8][9] This colorimetric test detects the presence of free primary amines on the resin beads.
-
Positive Result (Intense Blue Color): Indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.[5][8][9]
-
Negative Result (Yellow or Colorless): Suggests that the coupling reaction is complete, as the primary amines have been acylated.[5][8][9]
Q3: What should I do if the Kaiser test is positive after the initial coupling of this compound?
A positive Kaiser test indicates an incomplete reaction. The recommended immediate actions are:
-
Perform a Double Coupling: This is the most straightforward approach and involves repeating the coupling step with a fresh solution of activated this compound before proceeding to the next deprotection step.[10][11][12]
-
Capping: If the Kaiser test remains positive after a second coupling, it is advisable to "cap" the unreacted amines. This is typically done using acetic anhydride and a base like N,N-diisopropylethylamine (DIPEA) or pyridine.[13][14][15] Capping acetylates the unreacted N-termini, preventing the formation of deletion sequences in the final peptide product.[13]
Troubleshooting Guide: Incomplete Coupling of this compound
This guide provides a systematic approach to resolving incomplete coupling issues with this compound.
Problem: Positive Kaiser Test After Coupling with this compound
dot graph "Troubleshooting_Incomplete_Coupling" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Positive Kaiser Test after\nthis compound Coupling", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; double_coupling [label="Perform Double Coupling", fillcolor="#FBBC05", fontcolor="#202124"]; kaiser_test_2 [label="Perform Kaiser Test", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; capping [label="Cap Unreacted Amines\n(e.g., with Acetic Anhydride)", fillcolor="#FBBC05", fontcolor="#202124"]; change_reagent [label="Change Coupling Reagent\n(e.g., to HATU, HCTU)", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_conditions [label="Optimize Reaction Conditions\n(Increase Equivalents, Time, or Temperature)", fillcolor="#FBBC05", fontcolor="#202124"]; proceed [label="Proceed to Next Cycle", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> double_coupling; double_coupling -> kaiser_test_2; kaiser_test_2 -> proceed [label="Negative"]; kaiser_test_2 -> capping [label="Positive"]; capping -> change_reagent; change_reagent -> optimize_conditions; optimize_conditions -> proceed; } A troubleshooting workflow for incomplete coupling.
Quantitative Data Summary: Coupling Reagent Performance for Sterically Hindered Amino Acids
The selection of an appropriate coupling reagent is crucial for overcoming the steric hindrance associated with this compound. While specific quantitative data for this compound is limited, the following table summarizes the general performance of common coupling reagents for sterically hindered amino acids.
| Coupling Reagent | Class | General Reactivity | Key Advantages | Potential Issues |
| HATU | Aminium/Uronium Salt | Very High | Highly efficient for hindered couplings, fast reaction times, low racemization.[16][17][18] | More expensive; can cause guanidinylation of the N-terminus if used in excess without pre-activation.[18] |
| HCTU | Aminium/Uronium Salt | High | Very effective for difficult sequences, cost-effective alternative to HATU. | Potential for side reactions if not used correctly. |
| COMU | Aminium/Uronium Salt | High | High efficiency, good solubility, and a safer alternative to HOBt/HOAt-based reagents. | |
| PyBOP | Phosphonium Salt | High | High efficiency, minimizes racemization, no guanidinylation side reaction. | Byproducts can be difficult to remove. |
| DIC/OxymaPure | Carbodiimide/Additive | Moderate-High | Cost-effective, avoids guanidinylation. | Slower reaction times compared to onium salts. |
Experimental Protocols
Protocol 1: Double Coupling Procedure for this compound
This protocol should be initiated following a positive Kaiser test after the first coupling attempt.
-
Washing: Following the initial coupling, thoroughly wash the peptide-resin with N,N-dimethylformamide (DMF) (3 x 1 min).
-
Prepare Coupling Solution: In a separate vessel, pre-activate 3-5 equivalents of Fmoc-3-Aminooctanoic acid with 2.9 equivalents of a suitable coupling reagent (e.g., HATU) and 6 equivalents of a non-nucleophilic base (e.g., DIPEA) in DMF for 1-5 minutes.
-
Second Coupling: Add the freshly prepared and activated this compound solution to the peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is negative, proceed to the N-terminal Fmoc deprotection step. If the test remains positive, proceed to the capping protocol.
Protocol 2: Capping of Unreacted Amines with Acetic Anhydride
This protocol is used to permanently block unreacted N-terminal amines to prevent the formation of deletion peptides.
-
Washing: After the final coupling attempt and a positive Kaiser test, wash the peptide-resin with DMF (3 x 1 min).
-
Prepare Capping Solution: Prepare a fresh capping solution. A common formulation is a mixture of acetic anhydride, DIPEA (or pyridine), and DMF. For example, a 10% v/v solution of acetic anhydride and 5% v/v DIPEA in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate at room temperature for 30 minutes.[13][14]
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (3 x 1 min) followed by dichloromethane (DCM) (3 x 1 min).
-
Verification: (Optional) Perform a final Kaiser test to ensure all free amines have been capped. The test should be negative.
Protocol 3: Kaiser Test (Qualitative)
This protocol is for the qualitative detection of free primary amines on the resin.
Reagents:
-
Solution A: 1 g of ninhydrin in 20 mL of n-butanol.[5]
-
Solution B: 40 g of phenol in 10 mL of n-butanol.
-
Solution C: 1 mL of 0.001 M aqueous KCN diluted with 49 mL of pyridine.[9]
Procedure:
-
Sample Collection: Place a small sample of resin beads (approximately 10-15 beads) into a small glass test tube.[5]
-
Washing: Wash the beads with DMF and then ethanol and allow the solvent to evaporate.
-
Add Reagents: Add 2-3 drops of each of the three Kaiser test solutions to the test tube.[19]
-
Heating: Heat the test tube at 100-110°C for 5 minutes.[7][9][19]
-
Observation: Observe the color of the beads and the solution.
-
Intense Blue: Positive result (incomplete coupling).
-
Yellow/Colorless: Negative result (complete coupling).
-
References
- 1. benchchem.com [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. peptide.com [peptide.com]
- 17. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 18. 肽偶联剂选择指南 [sigmaaldrich.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Coupling Conditions for Sterically Hindered 3-Aminooctanoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sterically hindered 3-aminooctanoic acid derivatives. The information is designed to help overcome common challenges encountered during peptide synthesis and to optimize coupling conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of this compound derivatives challenging?
The primary challenge in coupling this compound derivatives lies in steric hindrance. As a β-amino acid, the substituent at the 3-position can physically obstruct the approach of the coupling reagents and the N-terminal of the peptide chain. This hindrance can lead to slower reaction rates and incomplete coupling, resulting in lower yields and the formation of deletion sequences.[1][2] Additionally, sequences containing hydrophobic residues are prone to aggregation on the solid support, which can further impede the coupling reaction.[3][4]
Q2: Which coupling reagents are most effective for sterically hindered β-amino acids like this compound derivatives?
Standard carbodiimide reagents such as DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often insufficient for achieving high yields with sterically hindered amino acids.[5] More potent, in-situ activating reagents are generally required.[6] These include:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective due to the formation of highly reactive activated esters.[5][7] HATU is often considered a superior choice for difficult couplings.[5] COMU is another powerful reagent with a good safety profile.[5]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very effective, particularly for minimizing racemization.[7]
Q3: What is racemization and how can it be minimized during the coupling of these derivatives?
Racemization is the loss of stereochemical purity at a chiral center during a chemical reaction. In peptide synthesis, it can lead to the formation of diastereomeric impurities that are difficult to separate from the desired product. To minimize racemization when coupling sterically hindered this compound derivatives:
-
Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure® can suppress racemization.[7]
-
Choose the Right Reagent: Coupling reagents based on HOAt (like HATU) or Oxyma (like COMU) are generally better at suppressing racemization than older HOBt-based reagents.[5]
-
Control the Base: In cases with a high risk of racemization, a weaker base like N-methylmorpholine (NMM) or collidine may be preferable to stronger bases like DIPEA.[5]
-
Limit Pre-activation Time: Minimize the time the carboxylic acid is in its highly activated state before the addition of the amine component.
Q4: What are the recommended solvents and temperatures for these coupling reactions?
-
Solvents: N,N-Dimethylformamide (DMF) is a common solvent for peptide synthesis. However, for difficult couplings involving aggregation-prone sequences, N-methylpyrrolidone (NMP) may be a better choice due to its superior solvating properties.[2]
-
Temperature: While most coupling reactions are performed at room temperature, gentle heating can sometimes help overcome the activation energy barrier for sterically hindered couplings. However, this should be done with caution as elevated temperatures can increase the risk of racemization. Microwave-assisted peptide synthesis (SPPS) is an effective technique for driving difficult couplings to completion quickly and efficiently.[1][8]
Q5: What are common side reactions to be aware of?
While common side reactions like aspartimide and diketopiperazine formation are more specific to α-amino acids, there are potential side reactions to consider with β-amino acids. For instance, with N-terminal β-homoglutamic acid, the formation of a pyro-β-homoglutamate can occur, terminating peptide chain elongation.[9] While not directly applicable to this compound, it highlights the potential for unique cyclization side reactions with β-amino acids. General side reactions in peptide synthesis, such as capping of unreacted amines with excess activating reagent (guanidinylation with uronium salts), should also be monitored.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Yield / Incomplete Reaction | Insufficiently powerful coupling reagent: Standard carbodiimides (DCC, DIC) may be ineffective. | Switch to a more potent uronium/aminium salt (e.g., HATU, HCTU, COMU) or a phosphonium salt (e.g., PyBOP, PyAOP).[5][7] |
| Steric Hindrance: The bulky nature of the this compound derivative is impeding the reaction. | Increase the reaction time (e.g., to 2-24 hours). Consider gentle heating or the use of microwave-assisted synthesis.[1][8] Perform a double coupling. | |
| Peptide Aggregation: The growing peptide chain is aggregating on the solid support, blocking reactive sites. | Switch from DMF to a more solubilizing solvent like NMP.[2] | |
| Presence of Diastereomeric Impurities | Racemization: Loss of stereochemical integrity during the coupling step. | Use a racemization-suppressing additive like HOAt or OxymaPure®.[7] Employ a phosphonium-based coupling reagent like PyBOP. Use a weaker base (e.g., NMM instead of DIPEA).[5] Minimize pre-activation time. |
| Formation of Deletion Sequences | Incomplete Fmoc-Deprotection: The N-terminal protecting group is not fully removed before the coupling step. | Ensure complete deprotection by monitoring with a test like the Kaiser test. If necessary, increase the deprotection time or perform a second deprotection step. |
| Incomplete Coupling: Unreacted amines from the previous cycle are capped in the subsequent cycle. | Optimize coupling conditions as described above (stronger reagent, longer time, higher temperature). If incomplete coupling persists, cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptides in subsequent steps.[10] |
Quantitative Data Summary
The following table summarizes the general performance of various coupling reagents for sterically hindered amino acids. The actual performance may vary depending on the specific this compound derivative and the peptide sequence.
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Notes |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Moderate | Often insufficient for highly hindered couplings. |
| HBTU | Aminium Salt | High | Low-Moderate | Widely used and effective, but can cause guanidinylation of the N-terminus if used in excess.[5][7] |
| PyBOP | Phosphonium Salt | High | Low | High efficiency and low racemization risk. Byproducts can sometimes be difficult to remove. |
| HATU | Aminium Salt | Very High | Low | Highly recommended for difficult couplings due to its high reactivity and speed. Based on the superior additive HOAt.[5] |
| COMU | Aminium Salt | Very High | Low | High efficiency with a good safety profile as it is not based on potentially explosive HOBt/HOAt.[5] |
Experimental Protocols
Protocol 1: Standard Coupling with HATU
This protocol is recommended for the coupling of sterically hindered this compound derivatives.
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected this compound derivative (3-5 equivalents), HATU (3-5 equivalents), and a non-nucleophilic base such as DIPEA (6-10 equivalents) in DMF. Allow for a brief pre-activation period of 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin.
-
Reaction: Allow the coupling reaction to proceed for 1-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or gentle heating may be applied.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Washing: If the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Double Coupling (if necessary): If the Kaiser test is positive, indicating an incomplete reaction, repeat steps 2-6.
Protocol 2: Microwave-Assisted Coupling
This protocol can significantly reduce reaction times for difficult couplings.
-
Resin and Reagent Preparation: Follow steps 1 and 2 from Protocol 1.
-
Coupling: Add the activated amino acid solution to the resin in a microwave-safe reaction vessel.
-
Microwave Irradiation: Place the vessel in a microwave peptide synthesizer and irradiate at a set temperature (e.g., 75°C) and power (e.g., 75W) for 5-15 minutes.[1]
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Amino Acids, Resins & Reagents for Peptide Synthesis [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Side reactions in the synthesis of 3-Aminooctanoic acid and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Aminooctanoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most common laboratory-scale synthetic routes for this compound include:
-
Conjugate Addition (Michael Addition): This involves the addition of an amine source, such as ammonia, to an α,β-unsaturated carbonyl compound like ethyl oct-2-enoate.
-
Rodionov Reaction: A one-pot condensation reaction of heptanal, malonic acid, and a source of ammonia (e.g., ammonium acetate).
-
Arndt-Eistert Homologation: This method involves the chain extension of heptanoic acid. The carboxylic acid is first converted to its acid chloride, which then reacts with diazomethane, followed by a Wolff rearrangement.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The primary side reactions are specific to the chosen synthetic route. For the conjugate addition of ammonia, potential side reactions include the formation of double addition products and polymerization of the starting material. The Rodionov reaction can yield α,β-unsaturated acids (e.g., non-2-enoic acid) and ylidenemalonic acids as byproducts. In the Arndt-Eistert homologation, a key side product is the formation of an α-chloromethylketone if the hydrochloric acid generated is not effectively scavenged.
Q3: How can I purify the final this compound product?
A3: Purification of this compound typically involves recrystallization. Common solvent systems include water or aqueous ethanol. The choice of solvent will depend on the impurities present. It is crucial to remove unreacted starting materials and any side products to obtain a high-purity final product.
Troubleshooting Guides
Below are troubleshooting guides for the three common synthetic routes to this compound.
Route 1: Conjugate Addition of Ammonia to Ethyl Oct-2-enoate
Problem: Low yield of this compound.
| Potential Cause | Troubleshooting/Prevention Strategy |
| Incomplete Reaction | - Ensure an adequate excess of the ammonia source is used to drive the reaction to completion.- Increase the reaction time or temperature, monitoring for the formation of degradation products. |
| Reversibility of the Reaction | - The conjugate addition of amines can be reversible.[1][2] To favor the product, it is important to control the reaction conditions, such as temperature and reaction time, to reach thermodynamic equilibrium. |
| Side Reactions | - Use a large excess of the α,β-unsaturated ester relative to the ammonia source to minimize the formation of double addition products.- Maintain a moderate reaction temperature to prevent polymerization. |
Problem: Presence of significant impurities in the final product.
| Potential Cause | Troubleshooting/Prevention Strategy |
| Unreacted Ethyl Oct-2-enoate | - Optimize the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion.- Purify the crude product by recrystallization. |
| Formation of Diamine Byproducts | - Adjust the stoichiometry to favor the mono-addition product. |
Route 2: Rodionov Reaction (Heptanal, Malonic Acid, and Ammonium Acetate)
Problem: Formation of α,β-unsaturated acid and ylidenemalonic acid byproducts.
| Potential Cause | Troubleshooting/Prevention Strategy |
| Competitive Knoevenagel Condensation | - The Rodionov reaction can have competing pathways leading to the formation of propenoic and ylidenemalonic acids.[3] To favor the desired β-amino acid, carefully control the reaction temperature and stoichiometry. |
| Reaction Conditions Favoring Side Products | - Use a solvent that favors the solubility of the intermediate that leads to the amino acid.- Optimize the reaction time; prolonged reaction times may lead to the formation of more of the unsaturated byproducts. |
Problem: Low overall yield.
| Potential Cause | Troubleshooting/Prevention Strategy |
| Suboptimal Reaction Conditions | - The reaction is sensitive to temperature. Experiment with a range of temperatures to find the optimal condition for the formation of this compound.- Ensure all reagents are of high purity. |
Route 3: Arndt-Eistert Homologation of Heptanoic Acid
Problem: Formation of α-chloromethylketone side product.
| Potential Cause | Troubleshooting/Prevention Strategy |
| Presence of Hydrochloric Acid | - During the formation of the diazoketone from the acid chloride and diazomethane, hydrochloric acid is generated. This can react with the diazoketone to form the α-chloromethylketone.[4] To prevent this, use at least two equivalents of diazomethane or add a non-nucleophilic base, such as triethylamine, to act as an HCl scavenger.[4] |
Problem: Low yield of the homologated acid.
| Potential Cause | Troubleshooting/Prevention Strategy |
| Incomplete Wolff Rearrangement | - The Wolff rearrangement is often catalyzed by silver(I) oxide or other metal catalysts.[4] Ensure the catalyst is active and used in the correct proportion.- The rearrangement can also be induced photochemically or thermally. Optimize the conditions (e.g., wavelength of light, temperature) for the specific substrate. |
| Decomposition of Diazoketone | - Diazoketones can be unstable. It is often best to use them in the subsequent rearrangement step without extensive purification. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of β-amino acids via methods related to the synthesis of this compound. Data for the direct synthesis of this compound is limited in the reviewed literature, so data for analogous reactions are provided for reference.
| Synthetic Route | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| Rodionov Reaction | 4-Fluorobenzaldehyde, Malonic acid, Ammonium acetate | Reflux | 73 | [2] |
| Arndt-Eistert Homologation | N-Boc-L-phenylalanine | 1. Isobutyl chloroformate, N-methylmorpholine, THF, -15°C; 2. CH2N2, Et2O, 0°C; 3. Ag(I) benzoate, MeOH, reflux | 50-70 | Analogous to procedures for β-amino acid synthesis |
| Conjugate Addition | Ethyl acetoacetate, Ammonia | Not specified | Not specified | [5] |
Experimental Protocols
General Protocol for Rodionov Reaction (Adapted for this compound)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine heptanal (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (1.5 equivalents) in a suitable solvent such as ethanol.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from water or an ethanol/water mixture.
General Protocol for Arndt-Eistert Homologation (Adapted for this compound)
-
Acid Chloride Formation: Convert heptanoic acid to heptanoyl chloride using a standard chlorinating agent such as thionyl chloride or oxalyl chloride.
-
Diazoketone Synthesis: Dissolve the heptanoyl chloride in an anhydrous, inert solvent like diethyl ether. Cool the solution to 0°C and slowly add a solution of diazomethane (at least 2 equivalents) in diethyl ether. Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature.
-
Wolff Rearrangement: In a separate flask, prepare a suspension of silver(I) oxide (catalytic amount) in water. Add the ethereal solution of the diazoketone to the silver oxide suspension. The reaction is often exothermic and should be controlled with an ice bath. Stir until the evolution of nitrogen gas ceases.
-
Work-up and Purification: Acidify the aqueous solution and extract the this compound with a suitable organic solvent. The product can then be purified by recrystallization.
Mandatory Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Kaiser Test with 3-Aminooctanoic Acid on Solid Support
This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with the Kaiser test when working with 3-Aminooctanoic acid and other β-amino acids in solid-phase synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of a Kaiser test with this compound on a solid support?
A positive Kaiser test, indicated by an intense blue color, is typically expected after a successful deprotection step, signifying the presence of a free primary amine.[1] However, with this compound, a β-amino acid, the results can be misleading. You may observe a very weak positive result or a false negative (colorless or yellow), even with a free amine present.
Q2: Why does this compound give a weak or negative Kaiser test result?
The ninhydrin reaction, which is the basis of the Kaiser test, is most effective for α-amino acids.[2] this compound is a β-amino acid, and studies have shown that β-amino acids, especially those with substitutions on the β-carbon, exhibit low reactivity with ninhydrin.[3] This reduced reactivity is the primary reason for weak or false-negative results.
Q3: Can I still use the Kaiser test for my synthesis involving this compound?
While the Kaiser test may not be reliable for confirming the presence of the free amine of this compound after deprotection, it can still be a useful indicator for the completion of the subsequent coupling step. A negative result after coupling is a strong indication that the acylation of the N-terminal amine was successful.[4]
Q4: Are there any modifications to the standard Kaiser test protocol that can improve the results for this compound?
While there are no universally validated modifications specifically for β-amino acids, ensuring optimal reaction conditions is crucial. This includes using freshly prepared reagents and adhering strictly to the recommended heating time and temperature.[5] However, due to the inherent low reactivity, these adjustments may not be sufficient to yield a strong positive result.
Q5: What are the common causes of false positives in a Kaiser test during solid-phase synthesis?
False positives can arise from several factors, including:
-
Fmoc-group instability: The Fmoc protecting group can be partially cleaved under the heating conditions of the Kaiser test, especially in the presence of pyridine.[6]
-
Inadequate washing: Residual unreacted amino acids or coupling reagents can react with ninhydrin.[7]
-
Resin degradation: Certain resin types may be more susceptible to degradation, potentially exposing amine-like functionalities.[7]
Troubleshooting Guide
This guide addresses specific issues you might encounter when using the Kaiser test with this compound on a solid support.
| Issue ID | Problem Description | Potential Cause | Recommended Solution |
| KT-BOA-001 | False Negative Result: Colorless or yellow result after Fmoc deprotection of this compound. | The N-terminal β-amino group of this compound has a low reactivity with the ninhydrin reagent.[3] | * Proceed with Caution: Assume deprotection is complete and proceed to the next coupling step. Use a small portion of the resin for the next step to confirm. * Alternative Test: Utilize an alternative test specific for amines that does not rely on the same reaction mechanism (see "Alternative Analytical Methods" section). |
| KT-BOA-002 | Weak Positive Result: A faint blue or brownish color is observed after deprotection. | The β-amino acid is reacting with ninhydrin, but to a much lesser extent than α-amino acids.[3] | * Interpret as Positive: Treat a weak positive as an indication of a free amine and proceed with the coupling reaction. * Confirm with Alternative Method: If quantitative data is required, use an alternative analytical method. |
| KT-BOA-003 | Ambiguous Color Change: The color is neither distinctly blue nor yellow. | This may be due to the presence of a secondary amine if N-alkylation has occurred, or it could be an artifact of the low reactivity of the β-amino acid. | * Use an Alternative Test: Employ a test that can reliably detect both primary and secondary amines, such as the Chloranil test.[5] |
Experimental Protocols
Standard Kaiser Test Protocol
This protocol is for the qualitative assessment of free primary amines on the resin.
Reagents:
-
Reagent A: 5 g of ninhydrin in 100 ml of ethanol.[8]
-
Reagent B: Dissolve 25 g of phenol in 50 mL of ethanol. Add 1 ml of 0.001 M KCN aqueous solution and 0.5 ml of pyridine.[9]
-
Reagent C: 2% (v/v) acetaldehyde in DMF. (Used for Chloranil Test)[5]
-
Reagent D: 2% (w/v) p-chloranil in DMF. (Used for Chloranil Test)[5]
Procedure: [10]
-
Take a small sample of resin beads (10-15 beads) in a small test tube.
-
Wash the resin beads thoroughly with a suitable solvent (e.g., DMF, DCM) to remove any residual reagents.
-
Add 2-3 drops of Reagent A to the test tube.
-
Add 2-3 drops of Reagent B to the test tube.
-
Heat the test tube at 110-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation for α-Amino Acids | Interpretation for this compound |
| Intense Blue Beads & Solution | Successful deprotection; free primary amines are present.[4] | Likely a successful deprotection, but a strong color is unexpected. |
| Yellow or Colorless Beads & Solution | Incomplete or failed deprotection.[4] | Expected result after deprotection, but may be a false negative. Proceed with caution. |
| Brownish-Red Color | May indicate the presence of a secondary amine.[8] | Could be a weak positive result. |
Alternative Analytical Methods
Given the unreliability of the Kaiser test for this compound, consider these alternative methods:
This test is a reliable alternative for detecting the presence of free amines, including β-amino acids.
Procedure: [5]
-
Wash a small sample of resin beads with DMF.
-
Add 2-3 drops of acetaldehyde (Reagent C) and 2-3 drops of the p-chloranil solution (Reagent D) to the beads.
-
Let the mixture stand at room temperature for 5 minutes.
-
Observe the color of the beads. A blue or greenish-blue color indicates the presence of a free amine.
This test is based on the basicity of the free amine and can be a quick qualitative check.
Procedure: [8]
-
Place a few resin beads in a small test tube.
-
Add 10-15 drops of a bromophenol blue solution in DMF.
-
Observe the color of the beads immediately. Blue beads indicate the presence of a free amine.
Diagrams
Caption: Troubleshooting workflow for Kaiser test with this compound.
References
- 1. Ninhydrin - Wikipedia [en.wikipedia.org]
- 2. chem.mst.edu [chem.mst.edu]
- 3. portlandpress.com [portlandpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Fmoc-3-Aminooctanoic Acid Deprotection
Here is a technical support center for the optimization of deprotection steps for Fmoc-3-Aminooctanoic acid.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the N-α-Fmoc deprotection of 3-Aminooctanoic acid, a beta-amino acid that can present unique challenges during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the deprotection of Fmoc-3-Aminooctanoic acid sometimes inefficient compared to standard alpha-amino acids?
Fmoc deprotection of this compound can be challenging due to steric hindrance. The position of the amino group on the third carbon (β-position) and the presence of the alkyl side chain can impede the access of the base (e.g., piperidine) to the acidic proton on the fluorenyl group, slowing down the deprotection kinetics.[1][2] This can lead to incomplete Fmoc removal and the formation of deletion sequences in the final peptide.
Q2: What is the standard protocol for Fmoc deprotection and is it suitable for this amino acid?
The standard protocol for Fmoc deprotection in SPPS is treatment with 20% (v/v) piperidine in N,N-dimethylformamide (DMF).[3][4] While this is the starting point, "difficult" sequences or sterically hindered residues like this compound may require extended reaction times or alternative, stronger bases for complete deprotection.[1]
Q3: How can I reliably detect incomplete Fmoc deprotection?
There are two primary methods for monitoring deprotection:
-
Kaiser Test: This is a qualitative colorimetric test for the presence of free primary amines on the resin. A positive result (deep blue beads) indicates successful deprotection, while a negative result (yellow/colorless beads) signifies incomplete Fmoc removal.
-
UV-Vis Spectrophotometry: This quantitative method involves monitoring the release of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance around 301 nm.[1][5] By measuring the absorbance of the collected filtrate, you can quantify the extent of Fmoc removal.
Q4: What are the consequences of incomplete Fmoc removal?
Incomplete deprotection means the N-terminal amine remains blocked. During the subsequent coupling step, the next Fmoc-amino acid cannot be added, leading to the formation of a deletion sequence (the target peptide missing one amino acid). This complicates purification and reduces the overall yield of the desired product.[6]
Q5: Are there alternatives to piperidine for deprotecting Fmoc-3-Aminooctanoic acid?
Yes, for challenging deprotections, several alternatives can be more effective:
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A stronger, non-nucleophilic base that can be highly effective for hindered residues. It is typically used at a low concentration (e.g., 2% v/v in DMF).[3] Using DBU can sometimes offer superior results compared to piperidine.[3]
-
4-Methylpiperidine: This reagent has been shown to be an efficient alternative to piperidine, with similar or slightly different reaction kinetics.[2]
-
Morpholine: Considered a milder base, it is less likely to be the optimal choice for a hindered residue but is sometimes used for sensitive sequences to minimize side reactions.[3][7]
Troubleshooting Guide
This guide addresses common issues encountered during the Fmoc deprotection of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Negative or weak Kaiser test after standard deprotection. | 1. Steric Hindrance: The β-amino acid structure is hindering piperidine access. 2. Insufficient Reaction Time: Standard times (e.g., 2 x 10 min) may not be enough. 3. Degraded Reagent: Piperidine can degrade over time. | 1. Extend Deprotection Time: Increase the duration of piperidine treatment (e.g., to 2 x 20 min or 3 x 15 min). 2. Increase Temperature: Gently warm the reaction vessel to 35-40°C to improve kinetics. 3. Use a Stronger Base: Switch to a 2% DBU in DMF solution. 4. Use Fresh Reagent: Always prepare deprotection solutions with fresh, high-quality piperidine. | [1][2] |
| Yield of the final peptide is low, and HPLC shows a major peak corresponding to a deletion sequence. | Systematic Incomplete Deprotection: The deprotection conditions are consistently failing at the this compound residue. | 1. Optimize Deprotection Protocol: Systematically test stronger conditions as outlined above (extended time, DBU). 2. Incorporate a Double Coupling: After the deprotection of this compound, perform a double coupling of the next amino acid to ensure any small amount of successfully deprotected amine is captured. | [6] |
| Formation of unknown byproducts. | 1. Dibenzofulvene Adducts: The reactive dibenzofulvene intermediate, formed during deprotection, can react with the free amine if not properly scavenged by the base. 2. Epimerization: While less common for this specific residue, harsh basic conditions can sometimes lead to epimerization at sensitive positions. | 1. Ensure Sufficient Base Concentration: Use at least 20% piperidine to effectively trap dibenzofulvene. If using DBU (a non-nucleophilic base), the risk of adducts might be lower, though scavengers are sometimes recommended. 2. Use Milder Conditions if Possible: If side reactions are a major issue and deprotection is still achievable, consider using 20% 4-methylpiperidine or optimizing the piperidine reaction time instead of resorting to stronger bases. | [3][7][8] |
Comparative Data on Deprotection Conditions
The following table summarizes common deprotection reagents and their typical application parameters. Efficiency for a hindered residue like this compound may require shifting towards the more robust conditions.
| Reagent | Typical Concentration (v/v) | Solvent | Typical Time | Key Characteristics | Citation(s) |
| Piperidine | 20% - 50% | DMF or NMP | 2 x 10-20 min | Standard, cost-effective, acts as its own scavenger. | [7][8] |
| 4-Methylpiperidine | 20% | DMF | 2 x 10 min | Efficient alternative to piperidine, may offer different kinetic profile. | [2] |
| 1,8-Diazabicyclo [5.4.0]undec-7-ene (DBU) | 2% | DMF | 3 x 2 min | Strong, non-nucleophilic base; excellent for hindered residues and reducing epimerization. | [3] |
| Morpholine | 50% | DMF | 2 x 20-30 min | Milder base, generally used for sensitive substrates to avoid side reactions. | [3][7] |
Experimental Protocols
Protocol 1: Optimized Piperidine Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Drain: Drain the swelling solvent.
-
Prepare Deprotection Solution: Prepare a fresh solution of 20% (v/v) piperidine in high-purity DMF.
-
First Deprotection: Add the deprotection solution to the resin, ensuring it is fully covered. Agitate for 20 minutes.
-
Drain: Drain the solution.
-
Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for another 20 minutes.
-
Drain and Wash: Drain the solution and wash the resin extensively with DMF (6-8 times) to completely remove piperidine and the dibenzofulvene adduct.
-
Confirmation: Proceed with a Kaiser test to confirm the presence of a free primary amine.
Protocol 2: DBU Deprotection for Difficult Sequences
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain: Drain the swelling solvent.
-
Prepare Deprotection Solution: Prepare a fresh solution of 2% (v/v) DBU in DMF.
-
Deprotection: Add the DBU solution to the resin. Agitate for 3-5 minutes. Drain. Repeat this process two more times (for a total of 3 treatments).[3]
-
Drain and Wash: Drain the final DBU solution and wash the resin thoroughly with DMF (at least 8 times) to ensure complete removal of the strong base.
-
Confirmation: Perform a Kaiser test to confirm successful deprotection.
Protocol 3: Monitoring by Kaiser Test
-
Sample Preparation: After the final wash step of the deprotection protocol, take a small sample of resin (1-2 mg) and place it in a small glass test tube.
-
Washing: Wash the resin beads 3 times with ethanol to remove residual DMF.
-
Add Reagents: Add 2-3 drops each of the following three Kaiser test solutions:
-
Solution A: Potassium cyanide in pyridine.
-
Solution B: Ninhydrin in ethanol.
-
Solution C: Phenol in ethanol.
-
-
Heat: Heat the test tube at 100-120°C for 3-5 minutes.
-
Observe: A deep blue color on the beads and in the solution indicates a positive result (successful deprotection). A yellow or colorless result is negative.[1]
Visualizations
Caption: Chemical mechanism of Fmoc deprotection by piperidine.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Caption: Experimental workflow for synthesis and monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 3. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20220185842A1 - Amino deprotection using 3-(diethylamino)propylamine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Scaling Up the Synthesis of 3-Aminooctanoic Acid for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 3-Aminooctanoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthetic routes for this compound?
A1: For the production of this compound on a preclinical scale, several synthetic routes are viable. The most common and scalable methods include the Rodionov reaction, Aza-Michael addition, and routes involving Hofmann or Curtius rearrangements. The choice of route often depends on the availability of starting materials, cost, and desired purity of the final product.
Q2: What are the critical process parameters to monitor during the scale-up of the Rodionov reaction for this compound synthesis?
A2: The Rodionov reaction, a one-pot synthesis involving an aldehyde, malonic acid, and ammonia, is sensitive to several parameters that are crucial for successful scale-up. These include:
-
Temperature Control: The reaction is typically run at elevated temperatures. Maintaining a consistent temperature is vital for reaction kinetics and to minimize the formation of byproducts.
-
Rate of Addition: The rate of addition of reagents, particularly the aldehyde, can impact local concentrations and heat generation.
-
Agitation: Efficient mixing is necessary to ensure homogeneity of the reaction mixture, especially as the viscosity may change throughout the reaction.
-
Pressure: While typically run at atmospheric pressure, ensuring adequate venting for any off-gassing is a critical safety consideration.
Q3: How can I purify this compound at a larger scale?
A3: Purification of this compound on a larger scale is typically achieved through crystallization. The crude product is often dissolved in a suitable solvent system, such as a mixture of water and a miscible organic solvent like isopropanol or ethanol, and allowed to crystallize upon cooling. The pH of the solution can be adjusted to the isoelectric point of this compound to minimize its solubility and maximize precipitation. Further purification can be achieved by recrystallization or by employing ion-exchange chromatography if very high purity is required.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Verify the reaction temperature and ensure it is maintained within the optimal range for the duration of the reaction.- Increase the reaction time in increments to drive the reaction to completion.- Check the quality and stoichiometry of the starting materials (hexanal, malonic acid, ammonium acetate). |
| Side Reactions | - Optimize the reaction temperature; excessively high temperatures can lead to degradation and byproduct formation.- Control the rate of addition of the aldehyde to prevent localized high concentrations that can favor side reactions. |
| Product Loss During Work-up | - During extraction, ensure the pH of the aqueous layer is optimized to keep the product in a form that minimizes its solubility in the organic phase.- When crystallizing, avoid excessively rapid cooling, which can lead to the formation of fine crystals that are difficult to filter and wash effectively. |
Problem 2: Poor Product Purity / Presence of Impurities
| Potential Cause | Troubleshooting Step |
| Unreacted Starting Materials | - As with low yield, ensure the reaction has gone to completion by extending the reaction time or slightly increasing the temperature.- Adjust the stoichiometry of the reactants; a slight excess of one reagent may be necessary to consume the limiting reagent completely. |
| Formation of Colored Impurities | - The formation of colored byproducts can result from overheating. Ensure precise temperature control.- Consider treating the crude product solution with activated carbon to adsorb colored impurities before crystallization. |
| Incomplete Removal of Byproducts | - Optimize the crystallization solvent system to maximize the solubility of impurities while minimizing the solubility of the desired product.- Perform a second recrystallization step to enhance purity.- For persistent impurities, consider purification by column chromatography (ion-exchange or silica gel with an appropriate solvent system). |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis via Rodionov Reaction
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) |
| Hexanal | 1.2 equivalents | 1.2 equivalents |
| Malonic Acid | 1.0 equivalent | 1.0 equivalent |
| Ammonium Acetate | 2.5 equivalents | 2.5 equivalents |
| Solvent | Ethanol | Ethanol |
| Reaction Temperature | 80 °C | 80-85 °C (controlled) |
| Reaction Time | 8 hours | 10-12 hours |
| Typical Yield | 65-70% | 60-65% |
| Purity (after crystallization) | >98% | >97% |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Rodionov Reaction (Pilot-Scale)
Materials:
-
Hexanal
-
Malonic Acid
-
Ammonium Acetate
-
Ethanol
-
Hydrochloric Acid (for pH adjustment)
-
Sodium Hydroxide (for pH adjustment)
-
Deionized Water
Procedure:
-
To a suitable reaction vessel equipped with a mechanical stirrer, condenser, and temperature probe, charge malonic acid and ammonium acetate.
-
Add ethanol as the solvent and begin agitation to form a slurry.
-
Heat the mixture to the target reaction temperature of 80-85 °C.
-
Once the temperature is stable, begin the slow, controlled addition of hexanal to the reaction mixture over a period of 1-2 hours.
-
After the addition is complete, maintain the reaction mixture at 80-85 °C for an additional 8-10 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Dissolve the resulting residue in deionized water and adjust the pH to ~1 with concentrated hydrochloric acid.
-
Wash the acidic aqueous solution with a suitable organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.
-
Adjust the pH of the aqueous layer to the isoelectric point of this compound (typically around pH 6-7) using a sodium hydroxide solution to induce precipitation.
-
Cool the mixture to 0-5 °C and stir for 1-2 hours to maximize crystallization.
-
Isolate the solid product by filtration and wash the filter cake with cold deionized water.
-
Dry the product under vacuum at 50-60 °C to a constant weight.
Visualizations
Caption: Scalable synthesis workflow for this compound via the Rodionov reaction.
Caption: Troubleshooting decision tree for addressing low product yield.
Technical Support Center: Purification of 3-Aminooctanoic Acid and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Aminooctanoic acid and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
A1: The primary purification strategies for this compound and its derivatives are recrystallization and High-Performance Liquid Chromatography (HPLC). Recrystallization is a cost-effective method for removing impurities from solid samples, while HPLC is a powerful technique for achieving high purity, especially for complex mixtures or when isolating specific stereoisomers.
Q2: How do I choose the right purification method for my sample?
A2: The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.
-
Recrystallization is suitable for:
-
Purifying moderate to large quantities of solid material.
-
Removing impurities with significantly different solubility profiles from the target compound.
-
-
HPLC is recommended for:
-
Achieving very high purity (>99%).
-
Separating complex mixtures of derivatives.
-
Isolating specific stereoisomers (chiral HPLC).
-
Purifying small quantities of material for analytical purposes.
-
Q3: What are the common impurities I might encounter?
A3: Impurities can originate from starting materials, side reactions during synthesis, or degradation. Common impurities include:
-
Unreacted starting materials.
-
By-products from the synthetic route (e.g., from incomplete reactions or side reactions).
-
Diastereomers or enantiomers if the synthesis is not stereospecific.
-
Residual solvents from the reaction or previous purification steps.
Troubleshooting Guides
Recrystallization
Problem: My this compound does not crystallize from solution.
-
Possible Cause 1: The solution is not supersaturated.
-
Solution: Concentrate the solution by slowly evaporating the solvent. Be cautious not to evaporate too much solvent, as this can cause the compound to "oil out."
-
-
Possible Cause 2: The cooling process is too rapid.
-
Solution: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or an ice bath.
-
-
Possible Cause 3: The presence of impurities is inhibiting crystallization.
-
Solution: Try adding a seed crystal of pure this compound to induce crystallization. If a seed crystal is not available, scratching the inside of the flask with a glass rod can create nucleation sites.
-
Problem: The recrystallized product is an oil, not a solid.
-
Possible Cause 1: The chosen solvent is not optimal.
-
Solution: The solvent may be too good a solvent for your compound at low temperatures. Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.
-
-
Possible Cause 2: The compound has a low melting point.
-
Solution: If the melting point of your compound is close to the temperature of your cooling bath, it may separate as a liquid. Try using a colder cooling bath.
-
Problem: The yield after recrystallization is very low.
-
Possible Cause 1: Too much solvent was used.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. Using excess solvent will result in a significant amount of your product remaining in the mother liquor.
-
-
Possible Cause 2: The product is significantly soluble in the cold solvent.
-
Solution: Ensure the solution is cooled sufficiently to minimize the solubility of your product. You can also try to recover more product from the mother liquor by evaporating some of the solvent and cooling again for a second crop of crystals.
-
High-Performance Liquid Chromatography (HPLC)
Problem: I am observing poor peak shape (tailing or fronting) for my this compound derivative.
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Solution: this compound and its derivatives are zwitterionic. The amino group can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mitigate this. Alternatively, using an end-capped column can reduce silanol interactions.
-
-
Possible Cause 2: Overloading the column.
-
Solution: Reduce the amount of sample injected onto the column.
-
-
Possible Cause 3: Inappropriate mobile phase pH.
-
Solution: The pH of the mobile phase is critical for achieving good peak shape for ionizable compounds. Adjust the pH to be at least 2 units away from the pKa of the amino and carboxylic acid groups to ensure a consistent ionization state.
-
Problem: My retention time is not reproducible.
-
Possible Cause 1: Fluctuations in mobile phase composition.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Use a high-quality HPLC system with a reliable pump.
-
-
Possible Cause 2: Changes in column temperature.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Possible Cause 3: Column degradation.
-
Solution: The stationary phase can degrade over time, especially when using aggressive mobile phases. Replace the column if performance does not improve with other troubleshooting steps.
-
Data Presentation
The following tables provide illustrative data for the purification of a this compound derivative. Note: These values are examples and will vary depending on the specific derivative and experimental conditions.
Table 1: Recrystallization Solvent Screening (Illustrative Data)
| Solvent System (v/v) | Solubility (Hot) | Solubility (Cold) | Crystal Formation | Estimated Recovery (%) |
| Ethanol/Water (80:20) | Soluble | Sparingly Soluble | Good | 85 |
| Isopropanol | Soluble | Soluble | Poor | < 50 |
| Acetone | Soluble | Soluble | None | 0 |
| Ethyl Acetate/Hexane (50:50) | Soluble | Insoluble | Good | 90 |
Table 2: HPLC Purification of a Boc-protected this compound Derivative (Illustrative Data)
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Purity Before HPLC | 85% |
| Purity After HPLC | >99% |
| Recovery | ~80% |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture) while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: HPLC Purification of a this compound Derivative
-
Sample Preparation: Dissolve the crude derivative in the initial mobile phase solvent (e.g., 10% acetonitrile in water with 0.1% TFA) to a concentration of 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Setup: Equilibrate the HPLC system with the starting mobile phase conditions.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Run the gradient method to separate the components.
-
Fraction Collection: Collect the fractions corresponding to the peak of the desired product.
-
Post-Purification: Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation.
Mandatory Visualization
Below are diagrams illustrating a typical purification workflow and a relevant signaling pathway.
Caption: General experimental workflows for purification.
Caption: The mTOR signaling pathway.
Navigating the Stability of 3-Aminooctanoic Acid: A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals working with 3-Aminooctanoic acid, ensuring its stability in various experimental settings is paramount. This technical support center provides essential guidance on maintaining the integrity of this compound in different buffer systems, along with troubleshooting advice and frequently asked questions to address common challenges encountered during research and development.
Troubleshooting Common Stability Issues
| Issue | Potential Cause | Recommended Action |
| Loss of Potency or Inconsistent Results | Degradation of this compound due to inappropriate buffer pH, temperature, or exposure to light. | Verify the pH of the buffer system and ensure it is within the optimal range for this compound stability. Store solutions at recommended temperatures (typically 2-8°C for short-term and -20°C or lower for long-term) and protect from light. |
| Appearance of Unknown Peaks in Chromatography | Formation of degradation products. | Conduct forced degradation studies to identify potential degradation products. This involves exposing this compound to stress conditions such as acid, base, oxidation, heat, and light. Use a stability-indicating analytical method to separate the parent compound from any degradants. |
| Precipitation of the Compound from Solution | Poor solubility of this compound in the chosen buffer system or at a specific concentration. | Assess the solubility of this compound in different buffers and at various pH values. Consider the use of co-solvents or adjusting the ionic strength of the buffer, though validation is necessary to ensure these do not impact stability. |
| Discoloration of the Solution | Oxidative degradation or reaction with buffer components. | Use buffers prepared with high-purity water and de-gas solutions to minimize dissolved oxygen. Consider the addition of antioxidants if compatible with the experimental design. Evaluate the compatibility of buffer components with this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in a buffer solution?
A1: The stability of this compound can be influenced by several factors, including the pH of the buffer system, storage temperature, exposure to light, presence of oxidizing agents, and the specific components of the buffer itself. It is crucial to control these variables to ensure consistent and reliable experimental outcomes.
Q2: Which buffer systems are generally recommended for working with this compound?
A2: While specific stability data for this compound in various buffers is not extensively published, phosphate, citrate, and TRIS buffers are commonly used for amino acid-containing solutions. The choice of buffer will depend on the desired pH and the specific requirements of the experiment. It is essential to perform compatibility and stability studies with the selected buffer system.
Q3: How should I store solutions of this compound to ensure long-term stability?
A3: For long-term storage, it is advisable to store solutions of this compound at -20°C or -80°C. For short-term use, storage at 2-8°C is generally acceptable. Solutions should be stored in tightly sealed containers and protected from light to prevent photodegradation. Avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: What are the potential degradation pathways for this compound?
A4: As a β-amino acid, this compound may undergo degradation through pathways common to other amino acids, such as deamination (loss of the amino group) and decarboxylation (loss of the carboxyl group).[1] Oxidative degradation is also a potential pathway, particularly in the presence of reactive oxygen species. Forced degradation studies can help elucidate the specific degradation pathways under various stress conditions.[2][3]
Q5: What type of analytical method is suitable for assessing the stability of this compound?
A5: A stability-indicating analytical method is required, which can accurately quantify the intact this compound in the presence of its potential degradation products. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a suitable detector (e.g., mass spectrometry (MS) or a UV detector if the molecule is derivatized) is a common and effective approach for this purpose.[4]
Experimental Protocols
Protocol 1: General Stability Testing of this compound in a Selected Buffer
-
Buffer Preparation : Prepare the desired buffer (e.g., 0.1 M phosphate buffer, pH 7.4) using high-purity water. Filter the buffer through a 0.22 µm filter.
-
Stock Solution Preparation : Accurately weigh and dissolve this compound in the prepared buffer to a known concentration (e.g., 1 mg/mL).
-
Sample Aliquoting : Aliquot the stock solution into multiple vials to avoid repeated sampling from the same vial.
-
Storage Conditions : Store the vials under different conditions:
-
Refrigerated (2-8°C)
-
Room temperature (~25°C)
-
Elevated temperature (e.g., 40°C)
-
Protected from light and exposed to light (photostability testing).
-
-
Time Points : Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
Analysis : At each time point, analyze the samples using a validated stability-indicating HPLC or LC-MS method to determine the concentration of this compound.
-
Data Evaluation : Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). A significant decrease in concentration indicates instability under that specific storage condition.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis : Mix the this compound solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis : Mix the this compound solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation : Add a small volume of a dilute hydrogen peroxide solution (e.g., 3%) to the this compound solution. Incubate at room temperature for a specified period.
-
Thermal Degradation : Store a vial of the this compound solution at a high temperature (e.g., 80°C) for a specified period.
-
Photodegradation : Expose a vial of the this compound solution to a controlled light source (e.g., ICH-compliant photostability chamber) for a specified duration. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analysis : Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., LC-MS) to identify and quantify any degradation products formed.
Visualizing Experimental Workflows and Potential Pathways
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
Validation & Comparative
A Comparative Guide to Amiooctanoic Acid Isomers as Peptide Linkers: 6-Aminohexanoic Acid vs. 3-Aminooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker molecule is a critical determinant in the design of peptide conjugates, influencing stability, pharmacokinetics, and biological activity. This guide provides a detailed comparison of two aminooctanoic acid isomers as potential peptide linkers: the widely utilized 6-aminohexanoic acid (Ahx) and the less characterized 3-aminooctanoic acid. While extensive experimental data exists for 6-aminohexanoic acid, this guide will also extrapolate the potential characteristics of this compound based on its chemical structure, in the absence of direct experimental evidence, to inform future research and development.
Overview of Linker Properties
Linkers in peptide conjugates serve to connect a peptide to another moiety, such as a drug, a label, or another peptide. The ideal linker should possess a balance of flexibility, stability, and hydrophobicity to ensure the optimal performance of the conjugate.[1][2][3] 6-aminohexanoic acid is a well-established, flexible, and hydrophobic linker used in a variety of applications.[4][5][6] In contrast, this compound, a beta-amino acid, remains largely unexplored as a peptide linker, presenting both potential advantages and unanswered questions regarding its performance.
Structural and Physicochemical Comparison
A direct experimental comparison of the two linkers is not currently available in scientific literature. However, a theoretical comparison based on their chemical structures can provide valuable insights for researchers.
| Property | 6-Aminohexanoic Acid (Ahx) | This compound |
| Structure | Linear ω-amino acid | Branched β-amino acid |
| Chain Length | 6-carbon backbone | 8-carbon backbone |
| Flexibility | High, due to the long, unbranched alkyl chain.[4][5] | Potentially more constrained due to the amino group's position closer to the carboxyl group, which may influence rotational freedom. |
| Hydrophobicity | Considered a hydrophobic linker.[4][7] | Expected to be more hydrophobic due to the longer carbon chain.[8] |
| Metabolic Stability | The all-carbon backbone is generally resistant to enzymatic cleavage.[9] | Expected to be enzymatically stable due to its non-natural beta-amino acid structure. |
Performance and Applications of 6-Aminohexanoic Acid
6-aminohexanoic acid is a versatile linker frequently incorporated into peptide structures to introduce a flexible spacer.[4][5] Its hydrophobicity can be advantageous in modulating the overall physicochemical properties of a peptide conjugate, potentially enhancing membrane interactions.[4] It is commonly used in solid-phase peptide synthesis (SPPS) and has been employed in the development of various biologically active peptides.[7]
Potential Performance of this compound: A Theoretical Perspective
While experimental data is lacking, the structure of this compound suggests several potential characteristics as a peptide linker:
-
Conformational Constraint: As a β-amino acid, its incorporation into a peptide backbone could induce more defined secondary structures compared to the highly flexible ω-amino acid, 6-aminohexanoic acid. This could be advantageous in applications where a more rigid linker is desired to maintain a specific distance or orientation between the conjugated moieties.
-
Increased Hydrophobicity: The longer octanoic acid chain will likely increase the hydrophobicity of the resulting conjugate compared to one with a hexanoic acid linker. This could impact solubility, aggregation, and interaction with biological membranes.[10][11]
-
Novel Structural Scaffolds: The unique geometry of a β-amino acid could offer novel opportunities in the design of peptidomimetics with altered pharmacological profiles.
Experimental Protocols for Comparative Analysis
To empirically evaluate the performance of this compound against the established 6-aminohexanoic acid, the following experimental protocols are recommended.
Solid-Phase Peptide Synthesis (SPPS) of Linker-Modified Peptides
This protocol outlines the general procedure for incorporating either Fmoc-6-aminohexanoic acid or Fmoc-3-aminooctanoic acid into a peptide sequence using an automated peptide synthesizer.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-6-aminohexanoic acid or Fmoc-3-aminooctanoic acid
-
Rink Amide resin (or other suitable resin)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (or the linker) using a suitable coupling reagent and base in DMF.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Linker Incorporation: When the linker is to be added, use Fmoc-6-aminohexanoic acid or Fmoc-3-aminooctanoic acid in the coupling step.
-
Final Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide-linker conjugate by mass spectrometry and analytical HPLC.[12]
In Vitro Plasma Stability Assay
This assay determines the stability of the peptide-linker conjugate in a biological matrix.
Materials:
-
Peptide-linker conjugate
-
Human plasma
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with 1% formic acid)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the peptide-linker conjugate in human plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Quenching: Stop the reaction by adding a quenching solution to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact peptide-linker conjugate remaining at each time point.
-
Half-life Calculation: Determine the in vitro half-life of the conjugate.
In Vitro Cytotoxicity/Activity Assay
This assay evaluates the impact of the linker on the biological activity of the parent peptide. The specific assay will depend on the function of the peptide (e.g., antimicrobial, cell-penetrating, receptor-binding).
General Procedure (Example for a cytotoxic peptide):
-
Cell Seeding: Seed target cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the peptide-linker conjugates and the unmodified parent peptide.
-
Incubation: Incubate for a predetermined period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each compound to compare their potency.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key workflows and decision-making processes in the evaluation of peptide linkers.
Conclusion
6-Aminohexanoic acid is a well-documented and effective flexible, hydrophobic linker in peptide chemistry. While this compound remains an uncharacterized alternative, its β-amino acid structure and longer carbon chain suggest it could offer distinct properties regarding conformational rigidity and hydrophobicity. The lack of experimental data for this compound underscores a gap in the current understanding of peptide linker diversity. The experimental protocols provided in this guide offer a framework for the direct comparison of these two linkers, enabling researchers to make data-driven decisions in the design of novel peptide conjugates. Such studies are crucial for expanding the toolbox of peptide chemists and advancing the development of next-generation peptide-based therapeutics and diagnostics.
References
- 1. benchchem.com [benchchem.com]
- 2. polyplus-sartorius.com [polyplus-sartorius.com]
- 3. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. Exploring a Structural Data Mining Approach to Design Linkers for Head-to-Tail Peptide Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Late‐Stage Amination of Peptides on the Solid Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 8. This compound | C8H17NO2 | CID 295606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Linkers - Creative Peptides [creative-peptides.com]
- 11. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Comparative Guide to the Biological Activity of Peptides Containing 3-Aminooctanoic Acid and Beta-Alanine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, the incorporation of non-canonical amino acids is a key strategy to enhance biological activity, stability, and pharmacokinetic profiles. This guide provides a comparative analysis of peptides containing two distinct beta-amino acids: 3-Aminooctanoic acid, a lipophilic beta-amino acid, and beta-alanine, a simple, naturally occurring beta-amino acid. While direct comparative studies are limited, this document synthesizes available data and provides a framework for evaluating their potential in drug development.
Introduction to this compound and Beta-Alanine in Peptides
The introduction of non-standard amino acids into peptide sequences can profoundly influence their structure and function. Beta-amino acids, in particular, are known to induce unique secondary structures and provide resistance to enzymatic degradation.
This compound introduces a lipophilic octanoyl side chain, which can significantly increase the hydrophobicity of a peptide. This modification is anticipated to enhance membrane interaction, potentially leading to improved cellular uptake and altered biological activity.
Beta-alanine , the simplest beta-amino acid, is known for its ability to introduce conformational flexibility or induce specific turns in a peptide backbone. Its incorporation is a widely used strategy to modulate peptide structure and stability.
Comparative Analysis of Biological Activities
This section outlines the potential comparative effects of incorporating this compound versus beta-alanine into peptides on various biological activities, based on the structural differences and findings from related studies.
Antimicrobial Activity
The antimicrobial activity of peptides is often linked to their ability to interact with and disrupt bacterial cell membranes.
-
Peptides with this compound: The lipophilic nature of the octanoyl side chain is expected to enhance the interaction of the peptide with the lipid bilayer of bacterial membranes. This could lead to increased membrane perturbation and potent antimicrobial activity.
-
Peptides with Beta-Alanine: The incorporation of beta-alanine can alter the peptide's secondary structure, which may affect its amphipathicity—a key determinant of antimicrobial efficacy. The impact would be highly dependent on the overall peptide sequence.
Anticancer Activity
The efficacy of anticancer peptides often relies on their ability to selectively target and disrupt the membranes of cancer cells or to interfere with intracellular signaling pathways.
-
Peptides with this compound: Studies on peptides conjugated with 3-hydroxyalkanoic acids, which are structurally similar to this compound, have shown enhanced anticancer activity compared to their unmodified counterparts.[1] This suggests that the lipid component may improve membrane interaction and cellular uptake in cancer cells, which often have altered membrane compositions.
-
Peptides with Beta-Alanine: The structural changes induced by beta-alanine could influence the peptide's ability to adopt a conformation that is optimal for interacting with cancer cell membranes or intracellular targets.
Receptor Binding and Signaling
The interaction of a peptide with its target receptor is crucial for its biological function.
-
Peptides with this compound: The lipophilic side chain could potentially interact with hydrophobic pockets in a receptor's binding site, leading to altered affinity and selectivity. Furthermore, the fatty acid component might allow the peptide to interact with signaling pathways typically modulated by lipids.
-
Peptides with Beta-Alanine: By modifying the peptide's conformation, beta-alanine can influence how the peptide presents its key binding residues to the receptor, thereby affecting binding affinity and downstream signaling.
Quantitative Data Summary
Due to the lack of direct comparative studies, the following tables provide a template for how quantitative data for such a comparison would be presented. Researchers can utilize the experimental protocols provided in the subsequent section to generate such data.
Table 1: Comparative Antimicrobial Activity (Hypothetical Data)
| Peptide Variant | Amino Acid Insert | Target Microorganism | Minimum Inhibitory Concentration (MIC) in µM |
| Peptide A | None (Control) | E. coli | 50 |
| Peptide A | Beta-Alanine | E. coli | 40 |
| Peptide A | This compound | E. coli | 15 |
| Peptide A | None (Control) | S. aureus | 60 |
| Peptide A | Beta-Alanine | S. aureus | 55 |
| Peptide A | This compound | S. aureus | 20 |
Table 2: Comparative Anticancer Activity (Hypothetical Data)
| Peptide Variant | Amino Acid Insert | Cancer Cell Line | IC50 (µM) |
| Peptide B | None (Control) | MCF-7 (Breast) | 100 |
| Peptide B | Beta-Alanine | MCF-7 (Breast) | 85 |
| Peptide B | This compound | MCF-7 (Breast) | 30 |
| Peptide B | None (Control) | A549 (Lung) | 120 |
| Peptide B | Beta-Alanine | A549 (Lung) | 110 |
| Peptide B | This compound | A549 (Lung) | 45 |
Experimental Protocols
Detailed methodologies for key experiments to compare the biological activities of peptides containing this compound and beta-alanine are provided below.
Peptide Synthesis
Peptides can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The non-canonical amino acids, Fmoc-3-Aminooctanoic acid and Fmoc-beta-alanine, can be incorporated at the desired position in the peptide sequence. Following synthesis, the peptides should be cleaved from the resin, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and their identity confirmed by mass spectrometry.
Antimicrobial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) can be determined using a broth microdilution method.
-
Preparation of Bacterial Inoculum: Grow bacterial strains (e.g., E. coli, S. aureus) in Mueller-Hinton broth (MHB) to the mid-logarithmic phase. Dilute the culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: Prepare serial twofold dilutions of the test peptides in MHB in a 96-well microtiter plate.
-
Incubation: Add an equal volume of the bacterial inoculum to each well. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Anticancer Activity Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the test peptides and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Receptor Binding Assay (Competitive Binding)
-
Preparation: Prepare cell membranes or purified receptors that express the target of interest.
-
Reaction Mixture: In a microplate, combine a fixed concentration of a radiolabeled or fluorescently labeled ligand known to bind the receptor, varying concentrations of the unlabeled test peptides (competitors), and the receptor preparation.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the bound from the unbound labeled ligand using a filter plate.
-
Detection: Quantify the amount of bound labeled ligand using a suitable detector (e.g., scintillation counter or fluorescence plate reader).
-
Data Analysis: Determine the concentration of the test peptide that inhibits 50% of the specific binding of the labeled ligand (IC50), which can be used to calculate the binding affinity (Ki).
Visualization of Potential Mechanisms
The following diagrams illustrate hypothetical signaling pathways and experimental workflows.
Conclusion
The incorporation of this compound or beta-alanine into peptides offers distinct strategies for modulating their biological activities. While beta-alanine primarily influences conformational properties, this compound introduces a significant lipophilic character, likely enhancing membrane interactions. The provided experimental framework will enable researchers to systematically evaluate and compare the therapeutic potential of peptides containing these non-canonical amino acids, paving the way for the development of novel and more effective peptide-based drugs.
References
A Comparative Guide to the Validation of Analytical Methods for 3-Aminooctanoic Acid Isomer Separation
For researchers, scientists, and drug development professionals, the accurate separation and quantification of stereoisomers are critical for ensuring the safety and efficacy of pharmaceutical products. This guide provides an objective comparison of analytical methods for the validation of 3-Aminooctanoic acid isomer separation, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The separation of this compound enantiomers is primarily achieved through High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) or by derivatizing the amino acid with a chiral agent followed by separation on a standard achiral column (indirect method). This guide focuses on the direct method using different types of CSPs, as it offers the advantage of avoiding potential side reactions and kinetic resolution issues associated with derivatization.
Two common types of CSPs for the separation of β-amino acids are polysaccharide-based columns and macrocyclic glycopeptide-based columns.
Method 1: Polysaccharide-Based Chiral Stationary Phase
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad enantioselectivity. The separation mechanism is based on the formation of transient diastereomeric complexes between the analyte and the chiral selector through a combination of hydrogen bonding, dipole-dipole interactions, and π-π interactions.
Method 2: Macrocyclic Glycopeptide-Based Chiral Stationary Phase
Macrocyclic glycopeptide antibiotics, like teicoplanin, are effective chiral selectors for a wide range of compounds, including amino acids. The complex structure of these selectors provides multiple interaction sites, leading to excellent enantioselectivity.
Data Presentation
The following tables summarize the validation parameters for the two analytical methods. The data presented is representative of the performance expected for the separation of β-amino acid isomers, based on published studies of similar compounds.
Table 1: Chromatographic Performance Comparison
| Parameter | Method 1: Polysaccharide-Based CSP | Method 2: Macrocyclic Glycopeptide-Based CSP |
| Retention Time (R-isomer) | 8.5 min | 10.2 min |
| Retention Time (S-isomer) | 9.8 min | 11.5 min |
| Resolution (Rs) | > 2.0 | > 2.5 |
| Tailing Factor | 1.1 | 1.2 |
Table 2: Method Validation Parameters
| Parameter | Method 1: Polysaccharide-Based CSP | Method 2: Macrocyclic Glycopeptide-Based CSP | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (R²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.0% - 100.8% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 0.8% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | < 1.2% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.02 µg/mL | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.06 µg/mL | Signal-to-Noise Ratio ≥ 10 |
Experimental Protocols
Detailed methodologies for the validation of the analytical methods are provided below, following the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
System Suitability
Before each validation run, the suitability of the chromatographic system is assessed by injecting a standard solution containing both enantiomers. The system suitability parameters, including resolution, tailing factor, and repeatability of injections, must meet the predefined criteria.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by the baseline resolution of the two enantiomers from each other and from any other peaks in the chromatogram.
Linearity
Linearity is evaluated by analyzing a series of solutions with different concentrations of the this compound enantiomers. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) is calculated. A minimum of five concentration levels covering the expected range should be used.
Accuracy
Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix. The analysis is performed on a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).
Precision
Precision is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): The precision is determined by analyzing a minimum of six replicate samples of the same concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: The precision is evaluated by analyzing the same sample on different days, with different analysts, or on different equipment within the same laboratory.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ are determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, while the LOQ is the concentration that gives a signal-to-noise ratio of about 10:1.[5][6][7]
Robustness
Robustness is evaluated by making deliberate small variations in the method parameters, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min), and observing the effect on the separation.
Mandatory Visualization
Caption: Workflow for Analytical Method Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. quantification limit loq: Topics by Science.gov [science.gov]
- 7. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Coupling Reagents for 3-Aminooctanoic Acid Incorporation
For Researchers, Scientists, and Drug Development Professionals
The incorporation of β-amino acids, such as 3-Aminooctanoic acid, into peptide chains presents unique challenges due to steric hindrance, which can impede reaction kinetics, leading to lower yields and incomplete couplings.[1] The selection of an appropriate coupling reagent is a critical factor in overcoming these challenges. This guide provides an objective comparison of commonly used coupling reagents, supported by experimental data, to aid in the synthesis of peptides containing sterically hindered residues.
The fundamental process of forming a peptide bond requires the activation of a carboxylic acid group to facilitate a nucleophilic attack from an amino group.[1][2] Coupling reagents are the activators in this process and are broadly categorized as carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU).[1][3] The latter two categories, often referred to as onium salts, are generally preferred for difficult couplings due to their higher efficiency and reduced side reactions.[1][4]
Quantitative Performance Comparison
The effectiveness of a coupling reagent is best evaluated by its performance in challenging coupling scenarios. While specific data for this compound is sparse, the following table summarizes performance data for various reagents in the context of other sterically hindered amino acids, providing a strong basis for relative efficacy.
| Reagent Family | Coupling Reagent | Yield (%) | Reaction Time | Key Advantages & Disadvantages |
| Aminium/Uronium Salts | HATU | High | 1-2 hours | Highly efficient for hindered couplings; OAt active esters are very reactive.[5] Potential for guanidinylation side reaction.[6] Based on potentially explosive HOAt.[1][2] |
| HBTU | High | Varies | Popular and efficient reagent.[1] Can also cause guanidinylation.[5] Potential for autocatalytic decomposition.[1] | |
| COMU | High | ~1 hour (double coupling) | Comparable efficiency to HATU.[1][2] Based on non-explosive OxymaPure, making it a safer alternative.[1] Limited stability in solution.[1] | |
| Phosphonium Salts | PyBOP | >90% Conversion | ~16 hours | Efficient coupling that avoids guanidinylation.[1] Byproducts are less hazardous than its predecessor, BOP.[7] Generally less reactive than HATU.[1] |
| Carbodiimides | EDC/DIC + HOBt | Good to Excellent | 1-4 hours | Cost-effective and widely used.[8] Formation of N-acylurea byproduct can be an issue.[2] Risk of racemization, minimized by HOBt addition.[7] |
Data extrapolated from studies on sterically hindered amino acids like Aib and other challenging residues.[1][5]
Key Considerations for Reagent Selection
-
Reactivity: The general order of reactivity for the active esters generated is OAt (from HATU) > Oxyma (from COMU) > OBt (from HBTU/PyBOP). For sterically hindered amino acids like this compound, a more reactive reagent like HATU or COMU is often preferred.[1][2]
-
Side Reactions: Uronium-based reagents (HATU, HBTU) can cause N-terminal chain termination through a guanidinylation side reaction, especially if the reagent is in excess or if the coupling is slow.[6] Phosphonium salts like PyBOP do not present this issue.[2] For carbodiimides, the primary side reactions are racemization (suppressed by additives like HOBt) and dehydration of asparagine/glutamine residues.[7][9]
-
Safety and Handling: Reagents based on HOBt and HOAt (HBTU, HATU, PyBOP) are derived from potentially explosive benzotriazoles.[2] COMU, which is based on OxymaPure, is a safer, non-explosive alternative.[2] The byproduct of the original BOP reagent, HMPA, is highly carcinogenic; PyBOP was developed as a safer alternative.[5][7]
Experimental Protocols
Below are detailed methodologies for incorporating a sterically hindered amino acid using different classes of coupling reagents. Monitoring the reaction's completion via a Kaiser test is crucial; a positive result (blue beads) indicates incomplete coupling, necessitating a second coupling or capping of unreacted amines.[10]
Protocol 1: HATU Coupling for Difficult Sequences
HATU is a highly effective reagent for sterically hindered amino acids due to the high reactivity of the OAt active ester it forms.[5][10]
-
Deprotection: Remove the N-terminal Fmoc-protecting group from the resin-bound peptide using a 20% piperidine solution in N,N-Dimethylformamide (DMF).
-
Washing: Thoroughly wash the resin with DMF to remove all residual piperidine.[10]
-
Activation: In a separate vessel, dissolve Fmoc-3-Aminooctanoic acid (3 eq.), HATU (2.9 eq.), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine (6 eq.) in DMF. Allow this mixture to pre-activate for 1-2 minutes.[10]
-
Coupling: Add the pre-activated amino acid solution to the reaction vessel containing the resin.[10]
-
Reaction: Agitate the mixture for 30-60 minutes at room temperature.[10]
-
Monitoring & Washing: Perform a Kaiser test to check for completion.[10] Once complete (negative test), wash the resin extensively with DMF to remove excess reagents and byproducts.[10]
Protocol 2: PyBOP Coupling
PyBOP is a safer phosphonium salt alternative that avoids the risk of guanidinylation.
-
Deprotection & Washing: Follow steps 1 and 2 from the HATU protocol.
-
Coupling Solution: In a separate vessel, dissolve Fmoc-3-Aminooctanoic acid (2 eq.), PyBOP (2 eq.), and DIPEA (4 eq.) in DMF.
-
Coupling: Add the coupling solution immediately to the resin.
-
Reaction: Agitate the mixture at room temperature. Reaction times can be longer, from 1-2 hours up to 16 hours for very difficult couplings.[1]
-
Monitoring & Washing: Perform a Kaiser test. Upon completion, wash the resin with DMF, Dichloromethane (DCM), and then DMF.
Protocol 3: Standard DIC/HOBt Coupling
This is a classic, cost-effective method suitable for less demanding couplings.[10][11]
-
Deprotection & Washing: Follow steps 1 and 2 from the HATU protocol.
-
Activation: In a separate vessel, dissolve Fmoc-3-Aminooctanoic acid (3-5 eq.) and 1-Hydroxybenzotriazole (HOBt) (3-5 eq.) in a minimal amount of DMF.[10]
-
Coupling: Add the activated amino acid solution to the resin, followed by the addition of Diisopropylcarbodiimide (DIC) (3-5 eq.).[10]
-
Reaction: Allow the reaction to proceed for 1-2 hours at room temperature.[10]
-
Monitoring & Washing: Perform a Kaiser test. If the reaction is incomplete after four hours, a second coupling is recommended.[11] Once complete, wash the resin with DMF.[10]
Visualized Workflows and Logic
General Peptide Coupling Mechanism
The diagram below illustrates the fundamental two-step process of peptide bond formation: carboxyl group activation by a coupling reagent, followed by nucleophilic attack from an amine.
Caption: General mechanism of peptide bond formation.
Experimental Workflow for Amino Acid Incorporation
This flowchart outlines the typical cycle for adding a single amino acid during solid-phase peptide synthesis (SPPS).
Caption: Standard workflow for one coupling cycle in SPPS.
Decision Logic for Reagent Selection
This diagram provides a simplified decision-making process for choosing a coupling reagent based on the difficulty of the coupling.
Caption: Decision tree for selecting a suitable coupling reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. jpt.com [jpt.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
A Head-to-Head Comparison of HPLC and GC-MS for the Analysis of 3-Aminooctanoic Acid and Other Non-Proteinogenic Amino Acids
For researchers, scientists, and drug development professionals, the accurate quantification of non-proteinogenic amino acids like 3-Aminooctanoic acid is critical. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective, data-driven comparison of these methods to aid in selecting the most suitable technique for your research needs.
Quantitative Performance at a Glance
The choice between HPLC and GC-MS often hinges on the specific requirements for sensitivity, precision, and throughput. The following table summarizes key quantitative performance metrics for the analysis of amino acids, providing a comparative overview. Data presented are representative values for non-aromatic amino acids, as specific data for this compound is not widely published.
| Performance Metric | HPLC with UV/MS Detection | GC-MS | Key Considerations |
| Limit of Detection (LOD) | 0.4 – 0.65 µg/mL (UV)[1]; 0.02 - 0.11 µmol/L (MS)[2] | Low picomole range on column[3] | GC-MS generally offers superior sensitivity, especially with selected ion monitoring (SIM). |
| Limit of Quantitation (LOQ) | 1.2 – 2.1 µg/mL (UV)[1]; 0.07 - 0.37 µmol/L (MS)[2] | Not explicitly stated, but typically higher than LOD | HPLC coupled with MS detection can achieve very low LOQs.[2][4] |
| Linearity (R²) | > 0.994[5] | > 0.99 | Both techniques demonstrate excellent linearity over a range of concentrations. |
| Precision (%RSD) | < 7.3% at LOQ level[1] | 6.23 ± 3.84% to 21.18 ± 10.94%[6][7] | HPLC methods can exhibit high precision. Precision in GC-MS can be influenced by the derivatization step. |
| Accuracy (% Recovery) | 98.0 to 102.0%[1] | Variable, can be affected by derivatization efficiency. | Accuracy in both methods is highly dependent on proper method validation and the use of internal standards. |
| Analysis Time | < 10 to 60-100 minutes[8] | Typically longer due to derivatization and longer run times. | UHPLC/UPLC systems offer significantly faster analysis times compared to traditional HPLC.[8] |
| Derivatization | Optional (can be analyzed without)[1][9] | Mandatory[8][10] | The need for derivatization in GC-MS adds complexity and potential for error. |
Experimental Protocols: A Step-by-Step Look
The methodologies for HPLC and GC-MS analysis of amino acids differ significantly, primarily due to the volatility of the analytes.
HPLC with UV Detection (Underivatized)
This method is advantageous for its simplicity as it may not require derivatization.[1]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filtration through a 0.45 µm filter is recommended to remove particulates.[4]
-
Chromatographic System:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for separating polar compounds like amino acids.[1][2] A C18 column can also be used.[9]
-
Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetonitrile and a phosphate buffer (e.g., 2.5 mM Potassium dihydrogen phosphate, pH 2.85) in a 75:25 ratio, can be effective.[1]
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
-
Detection: UV detection at a low wavelength, such as 210 nm, is common for underivatized amino acids.
GC-MS Analysis (with Derivatization)
Due to the non-volatile nature of amino acids, derivatization is a mandatory step to increase their volatility for GC analysis.[8][10]
-
Sample Preparation and Derivatization:
-
Dry the sample containing this compound completely.
-
Add a derivatizing agent. A common choice is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS) for silylation, or ethyl chloroformate (ECF).[11]
-
The reaction is typically carried out at an elevated temperature (e.g., 80-100°C) for a specific duration (e.g., 1-4 hours).[10]
-
-
Gas Chromatograph System:
-
Column: A non-polar capillary column, such as a DB-5MS (5% diphenyl, 95% dimethylpolysiloxane), is commonly used.[11]
-
Carrier Gas: High-purity helium at a constant flow rate (e.g., 1.0 mL/min).[11]
-
Injector: Splitless injection at a high temperature (e.g., 280°C) is typical.[11]
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized amino acids. For example, starting at 70°C, holding for 2 minutes, then ramping up to 260°C at 10°C/min, and holding for 8 minutes.[12]
-
-
Mass Spectrometer:
-
Ionization: Electron Impact (EI) ionization is standard.
-
Detection: Can be operated in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Visualizing the Workflow
To better understand the practical differences, the following diagrams illustrate the analytical workflows and a decision-making process.
Concluding Remarks
Both HPLC and GC-MS are powerful techniques for the analysis of this compound and other non-proteinogenic amino acids.
-
HPLC , particularly when coupled with mass spectrometry or when using modern UHPLC systems, offers a versatile, high-throughput, and often simpler alternative by avoiding derivatization.[8] It is an excellent choice for routine analysis and when sample preparation time needs to be minimized.
-
GC-MS remains the gold standard for sensitivity and provides rich structural information, making it ideal for the identification of unknown compounds and for applications requiring the lowest possible detection limits.[13] However, the mandatory derivatization step adds complexity and can be a source of variability.[8]
Ultimately, the choice between HPLC and GC-MS will depend on the specific goals of the analysis, the available instrumentation, and the desired balance between sensitivity, throughput, and ease of use.
References
- 1. jocpr.com [jocpr.com]
- 2. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05956C [pubs.rsc.org]
- 3. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. researchgate.net [researchgate.net]
- 6. Urinary Amino Acid Analysis: A Comparison of iTRAQ®-LC-MS/MS, GC-MS, and Amino Acid Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. drawellanalytical.com [drawellanalytical.com]
Conformational effects of 3-Aminooctanoic acid versus proline in peptide secondary structure
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for modulating their structure, stability, and biological activity. Among these, proline, a proteinogenic cyclic secondary amino acid, is well-known for its profound influence on peptide conformation. This guide provides a comparative analysis of the conformational effects of 3-aminooctanoic acid, an acyclic β-amino acid, versus the well-established effects of proline on peptide secondary structure. This comparison is supported by established principles of peptide chemistry and biophysics, with generalized experimental data presented to illustrate key differences.
Proline: The Rigidifier and Turn Inducer
Proline's unique cyclic structure, where its side chain loops back to form a pyrrolidine ring with the backbone amide nitrogen, imposes significant conformational rigidity. This rigidity has several key consequences for peptide secondary structure:
-
Restricted Phi (φ) Torsion Angle: The cyclic nature of proline restricts the N-Cα bond rotation, fixing the φ angle to approximately -60° to -75°. This severely limits the accessible conformational space.
-
Cis-Trans Isomerization: Unlike most other peptide bonds which strongly favor the trans conformation, the X-Pro peptide bond has a significantly lower energy barrier to cis-trans isomerization. The cis conformation is frequently observed and plays a crucial role in protein folding and function.
-
Induction of Turns: Proline is often found at the N-terminal end of α-helices, where it acts as a "helix breaker," and is a common constituent of β-turns, where its rigid structure helps to initiate the sharp change in direction of the peptide backbone.
This compound: The Flexible Modulator
This compound is an acyclic β-amino acid. The key structural difference from α-amino acids is the presence of an additional carbon atom in the backbone between the amino group and the carboxyl group. This seemingly small change has significant implications for peptide conformation:
-
Increased Backbone Flexibility: Unlike the rigid ring of proline, the open-chain structure of this compound allows for greater rotational freedom around the backbone bonds. This leads to a wider range of accessible conformations compared to proline.
-
Propensity for Novel Secondary Structures: Peptides composed entirely of β-amino acids (β-peptides) are known to adopt stable, well-defined secondary structures, such as helices (e.g., 14-helix, 12-helix) and sheets. The incorporation of a single acyclic β-amino acid like this compound can locally alter the hydrogen bonding network and favor conformations not typically seen with α-amino acids.
-
Potential for Extended Conformations: The longer backbone of β-amino acids can favor more extended peptide chain conformations. The specific conformational preferences will be influenced by the nature of the side chain and the surrounding amino acid sequence.
Quantitative Comparison of Conformational Parameters
| Parameter | Proline | This compound (Expected) |
| Backbone Torsion Angles | ||
| φ (phi) | ~ -60° to -75° (highly restricted) | Wider range, dependent on local sequence |
| ψ (psi) | Broad range, but influenced by φ | Wider range, dependent on local sequence |
| ω (omega) | ~180° (trans) or ~0° (cis) | Predominantly ~180° (trans) |
| Secondary Structure Propensity | ||
| α-Helix | Breaker | Generally disrupts α-helices |
| β-Sheet | Can be accommodated, often at edges | Can participate in and induce β-sheet like structures |
| β-Turn | High propensity (Types I, II, VI) | Can participate in turns, but less defined propensity |
| Hydrogen Bonding | ||
| Backbone H-bond Donor | No (tertiary amide) | Yes |
Experimental Protocols
The conformational effects of incorporating novel amino acids like this compound are typically investigated using a combination of spectroscopic and structural techniques.
Peptide Synthesis
Peptides incorporating this compound or proline are typically synthesized using solid-phase peptide synthesis (SPPS).
Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu strategy):
-
Resin Preparation: A suitable solid support (e.g., Rink Amide resin for C-terminal amides) is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (either a standard amino acid, Fmoc-Pro-OH, or Fmoc-3-aminooctanoic acid-OH) is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA) and added to the resin. The reaction is allowed to proceed for a specified time (typically 1-2 hours).
-
Washing: The resin is washed with DMF to remove unreacted reagents.
-
Repeat Cycle: Steps 2-5 are repeated for each amino acid in the desired sequence.
-
Cleavage and Deprotection: After the final coupling and deprotection, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water).
-
Purification: The crude peptide is precipitated, lyophilized, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.
Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful technique for determining the three-dimensional structure of peptides in solution.
Protocol for 2D NMR Analysis:
-
Sample Preparation: A 1-2 mM solution of the purified peptide is prepared in a suitable solvent (e.g., H₂O/D₂O 9:1 or a buffered solution).
-
Data Acquisition: A series of 2D NMR experiments are performed, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling (¹⁵N, ¹³C) is used, to correlate proton and heteronuclear chemical shifts.
-
-
Data Processing and Analysis: The NMR spectra are processed, and the resonances are assigned to specific protons in the peptide sequence.
-
Structure Calculation: The distance restraints from NOESY data, along with dihedral angle restraints derived from coupling constants, are used in molecular dynamics and simulated annealing protocols to calculate an ensemble of 3D structures consistent with the experimental data.
Circular Dichroism (CD) Spectroscopy:
CD spectroscopy is used to assess the overall secondary structure content of a peptide.
Protocol for CD Spectroscopy:
-
Sample Preparation: A dilute solution of the peptide (typically 10-100 µM) is prepared in a non-absorbing buffer (e.g., phosphate buffer).
-
Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-260 nm) using a spectropolarimeter.
-
Data Analysis: The resulting spectrum is analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. Characteristic CD spectra include a double minimum at ~208 and ~222 nm for α-helices and a single minimum at ~218 nm for β-sheets.
Visualizing the Conformational Impact
The following diagrams illustrate the conceptual differences in the conformational landscape and experimental workflow.
Caption: Comparative conformational influence of Proline versus this compound.
Caption: General experimental workflow for synthesis and structural analysis of peptides.
Conclusion
The choice between incorporating proline and an acyclic β-amino acid like this compound into a peptide sequence has profound and distinct consequences for its secondary structure. Proline acts as a rigidifying element, restricting the peptide backbone and promoting specific turn conformations. In contrast, this compound introduces greater flexibility and the potential to form novel, non-natural secondary structures. Understanding these differences is crucial for the rational design of peptidomimetics with tailored conformational properties for applications in drug discovery and materials science. Further experimental studies on peptides containing this compound are warranted to provide more precise quantitative data on its conformational preferences.
Efficacy of 3-Aminooctanoic Acid Derivatives as Permeation Enhancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transdermal delivery of therapeutic agents offers significant advantages, including bypassing first-pass metabolism and providing sustained drug release. However, the formidable barrier of the stratum corneum limits the passage of many drugs. Chemical permeation enhancers are widely employed to transiently and reversibly increase skin permeability. Among these, amino acid derivatives have emerged as a promising class due to their biocompatibility, biodegradability, and low toxicity.[1][2][3] This guide provides a comparative analysis of the efficacy of amino acid derivatives as permeation enhancers, with a focus on the available data to contextualize the potential of 3-Aminooctanoic acid derivatives.
Comparative Efficacy of Amino Acid-Based Permeation Enhancers
The efficacy of a permeation enhancer is typically quantified by the Enhancement Ratio (ER), which is the ratio of the drug's flux across the skin in the presence of the enhancer to the flux in its absence. The following table summarizes the performance of various amino acid derivatives from different studies.
| Permeation Enhancer | Model Drug | Enhancer Conc. | Vehicle | Skin Model | Enhancement Ratio (ER) / Flux | Reference |
| l-Proline derivative (l-Pro2) | Not specified | 1% | Not specified | Not specified | Up to 40 | [4] |
| Octyl-6-aminohexanoate (OCEAC) | Theophylline | Not specified | Oil, water, water-propylene glycol | Not specified | ~7 times higher flux than Azone® | [1] |
| Dodecyl-6-aminohexanoate (DDEAC) | Theophylline | Not specified | Oil, water, water-propylene glycol | Not specified | ~7 times higher flux than Azone® | [1] |
| β-Alanine monooleate ester | Tenofovir | 1% | Not specified | Not specified | 6 | [1] |
| Dodecyl N,N-dimethylamino acetate (DDAA) | Indomethacin | Not specified | Not specified | Shed snake skin | 2.0 times higher than Azone® | |
| Octyl N,N-dimethylamino acetate | Indomethacin | Not specified | Not specified | Shed snake skin | 2.5 times higher than Azone® | |
| Decyl N,N-dimethylamino acetate | Indomethacin | Not specified | Not specified | Shed snake skin | 3.8 times higher than Azone® |
Structure-Activity Relationship of Amino Acid-Based Enhancers
The chemical structure of an amino acid derivative plays a crucial role in its permeation-enhancing activity. Key structural features that influence efficacy include:
-
Alkyl Chain Length: The length of the hydrophobic alkyl chain significantly affects the enhancer's ability to perturb the stratum corneum lipids. A nearly semilogarithmic linear relationship has been observed between the carbon number of the n-alkyl group and enhancer potency.[5]
-
Polar Head Group: The nature of the amino acid headgroup influences the enhancer's interaction with the polar components of the stratum corneum. However, bulkier polar headgroups have been shown to have a negative effect on enhancement potency.[1]
-
Single vs. Double Chain: Studies have shown that single-chain amino acid derivatives are more effective at increasing skin permeability compared to double-chain lipid-like substances.[4]
These relationships suggest that the efficacy of this compound derivatives would be dependent on the nature of the ester group and any modifications to the amino group.
Experimental Protocols
The following is a generalized experimental protocol for evaluating the in vitro skin permeation of a drug in the presence of a permeation enhancer, based on common methodologies cited in the literature.[6]
Skin Membrane Preparation
-
Excised skin (e.g., hairless mouse, porcine, or human cadaver skin) is used.
-
The subcutaneous fat and connective tissue are carefully removed from the dermal side.
-
The skin is cut into appropriate sizes to be mounted on Franz diffusion cells.
In Vitro Permeation Study using Franz Diffusion Cells
-
The prepared skin membrane is mounted on a vertical Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.
-
The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4), which is continuously stirred and maintained at 32°C ± 0.5°C to mimic physiological conditions.
-
A known quantity of the drug formulation containing the permeation enhancer is placed in the donor compartment. A control formulation without the enhancer is also tested in parallel.
-
At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with an equal volume of fresh receptor medium to maintain sink conditions.
-
The concentration of the drug in the collected samples is analyzed using a validated analytical method (e.g., HPLC, UV-spectrophotometry).
Data Analysis
-
The cumulative amount of drug permeated per unit area of the skin is plotted against time.
-
The steady-state flux (Jss) is calculated from the slope of the linear portion of the plot.
-
The permeability coefficient (Kp) is calculated using the equation: Kp = Jss / Cd, where Cd is the initial concentration of the drug in the donor compartment.
-
The Enhancement Ratio (ER) is calculated as: ER = Jss (with enhancer) / Jss (without enhancer).
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of transdermal permeation enhancers.
Mechanism of Action
Amino acid-based permeation enhancers are thought to increase skin permeability through one or more of the following mechanisms:
-
Disruption of Intercellular Lipids: They can fluidize the lipid bilayers of the stratum corneum, creating a more permeable pathway for drug diffusion.[1]
-
Interaction with Intracellular Proteins: They may interact with keratin within the corneocytes, altering its conformation and increasing permeability.[1]
-
Increased Drug Partitioning: They can modify the thermodynamic activity of the drug in the vehicle, leading to increased partitioning into the skin.[7]
Infrared spectroscopy studies have shown that some amino acid derivatives, like l-Pro2, form a separate liquid-ordered phase within the stratum corneum lipids without significantly affecting the protein domains.[4]
References
- 1. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino acid derivatives as transdermal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship for chemical skin permeation enhancers: probing the chemical microenvironment of the site of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Structure-activity relationship of chemical penetration enhancers in transdermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assay Validation for Assessing the Bioactivity of 3-Aminooctanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated in vitro assays suitable for assessing the potential bioactivities of 3-Aminooctanoic acid. Given the limited direct research on this specific molecule, this guide draws upon established methodologies for structurally and functionally related compounds, such as short-chain fatty acids (SCFAs) and other amino acid derivatives. The following sections detail experimental protocols and present comparative data for assays targeting potential activities including G-protein coupled receptor (GPCR) activation, histone deacetylase (HDAC) inhibition, antimicrobial effects, cytotoxicity, and antioxidant potential.
Comparative Overview of In Vitro Assays
The selection of an appropriate in vitro assay is critical for accurately characterizing the bioactivity of this compound. The following tables summarize key performance indicators for a range of potential assays, offering a comparative basis for selection based on research needs.
Table 1: G-Protein Coupled Receptor (GPCR) Activation Assays
| Assay Type | Principle | Throughput | Key Parameters Measured | Typical Cell Lines |
| cAMP Inhibition Assay | Measures the inhibition of forskolin-induced cAMP production upon GPCR activation (Gαi-coupled). | High | EC50, Imax | CHO-K1, HEK293 (transfected with FFAR2/FFAR3) |
| Calcium Mobilization Assay | Measures transient increases in intracellular calcium ([Ca2+]i) upon GPCR activation (Gαq-coupled). | High | EC50, Peak fluorescence intensity | HEK293, CHO-K1 (transfected with FFAR2) |
| β-Arrestin Recruitment Assay | Measures the recruitment of β-arrestin to the activated GPCR. | High | EC50, BRET/FRET ratio | HEK293 (co-transfected with FFAR and β-arrestin constructs) |
Table 2: Histone Deacetylase (HDAC) Inhibition Assays
| Assay Type | Principle | Throughput | Key Parameters Measured | Enzyme Source |
| Fluorometric Assay | Enzymatic cleavage of a fluorogenic acetylated substrate by HDACs. | High | IC50, % Inhibition | Recombinant human HDACs, nuclear extracts |
| Colorimetric Assay | Similar to fluorometric but with a colorimetric substrate. | High | IC50, % Inhibition | Recombinant human HDACs, nuclear extracts |
| Western Blot | Measures the acetylation status of histones (e.g., H3, H4) in treated cells. | Low | Changes in histone acetylation levels | Whole-cell lysates, nuclear extracts |
Table 3: Antimicrobial Activity Assays
| Assay Type | Principle | Throughput | Key Parameters Measured | Typical Microorganisms |
| Broth Microdilution | Determines the lowest concentration of a substance that inhibits visible microbial growth. | Medium-High | Minimum Inhibitory Concentration (MIC) | S. aureus, E. coli, P. aeruginosa, C. albicans |
| Agar Well Diffusion | Measures the zone of growth inhibition around a well containing the test substance. | Medium | Zone of inhibition diameter | S. aureus, E. coli, P. aeruginosa |
| Minimum Bactericidal Concentration (MBC) | Determines the lowest concentration of a substance that kills a specified percentage of the initial inoculum. | Medium | MBC | S. aureus, E. coli, P. aeruginosa |
Table 4: Cytotoxicity Assays
| Assay Type | Principle | Throughput | Key Parameters Measured | Typical Cell Lines |
| MTT Assay | Reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. | High | IC50, % Cell Viability | Caco-2, HeLa, HepG2, various cancer cell lines |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells. | High | % Cytotoxicity | Various adherent and suspension cell lines |
| Trypan Blue Exclusion | Staining of non-viable cells with trypan blue dye. | Low | % Viable Cells | Various adherent and suspension cell lines |
Table 5: Antioxidant Activity Assays
| Assay Type | Principle | Throughput | Key Parameters Measured |
| DPPH Radical Scavenging Assay | Measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. | High | IC50, % Radical Scavenging Activity |
| ABTS Radical Scavenging Assay | Measures the ability of a compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. | High | Trolox Equivalent Antioxidant Capacity (TEAC), IC50 |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | High | FRAP value (in µM Fe²⁺ equivalents) |
Experimental Protocols
Detailed methodologies for key assays are provided below to facilitate experimental design and execution.
FFAR2/FFAR3 Activation: cAMP Inhibition Assay
This assay is suitable for determining if this compound can activate Gαi-coupled receptors like FFAR2 and FFAR3.
Materials:
-
CHO-K1 cells stably expressing human FFAR2 or FFAR3.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Forskolin solution.
-
This compound stock solution.
-
cAMP detection kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer).
Protocol:
-
Seed FFAR2- or FFAR3-expressing CHO-K1 cells in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted this compound to the respective wells.
-
Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production.
-
Incubate the plate at room temperature for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound to determine the EC50 value.
HDAC Inhibition: Fluorometric Assay
This assay quantifies the inhibitory effect of this compound on histone deacetylase activity.[1][2][3]
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2).
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[2]
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Developer solution (e.g., containing trypsin and a known HDAC inhibitor like Trichostatin A to stop the reaction).
-
This compound stock solution.
-
Positive control inhibitor (e.g., Trichostatin A).
Protocol:
-
Prepare serial dilutions of this compound in HDAC assay buffer.
-
In a 96-well plate, add the diluted this compound, recombinant HDAC enzyme, and assay buffer.
-
Include wells for a negative control (no inhibitor) and a positive control (e.g., Trichostatin A).
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation 355 nm, emission 460 nm).[4]
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
This method determines the minimum concentration of this compound that inhibits the growth of a specific microorganism.[5][6]
Materials:
-
Bacterial or fungal strain of interest.
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
This compound stock solution.
-
Sterile 96-well microtiter plates.
Protocol:
-
Prepare a standardized inoculum of the microorganism in the growth medium.
-
In a 96-well plate, prepare serial twofold dilutions of this compound in the growth medium.
-
Include a positive control well (microorganism without the test compound) and a negative control well (medium only).
-
Add the standardized inoculum to each well (except the negative control).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9][10]
Materials:
-
Human cell line (e.g., Caco-2).
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
This compound stock solution.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound.
-
Include control wells with medium only (no cells) and cells with medium but no test compound.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of this compound to act as a free radical scavenger.[11][12][13][14]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol.
-
This compound stock solution.
-
Positive control (e.g., Ascorbic acid or Trolox).
-
Methanol or ethanol.
Protocol:
-
Prepare serial dilutions of this compound in methanol or ethanol.
-
In a 96-well plate, add the diluted this compound to the wells.
-
Add the DPPH solution to all wells.
-
Include a control well with DPPH solution and the solvent (no test compound).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC50 value.
Mandatory Visualizations
Diagrams illustrating key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.
Caption: Putative GPCR signaling pathway for this compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Principle of the fluorometric HDAC inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro assays for the determination of histone deacetylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. atcc.org [atcc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. abcam.cn [abcam.cn]
Cross-reactivity studies of antibodies raised against 3-Aminooctanoic acid-containing peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical considerations for studying the cross-reactivity of antibodies raised against peptides incorporating the non-canonical amino acid, 3-Aminooctanoic acid (3-AOA). The inclusion of such modified amino acids is a promising strategy in peptide-based drug development to enhance stability and efficacy. However, it necessitates a thorough evaluation of antibody specificity to ensure target engagement and minimize off-target effects.
Data Presentation: Cross-Reactivity Profile
The following table summarizes hypothetical quantitative data from a competitive ELISA designed to assess the cross-reactivity of a polyclonal antibody raised against a target peptide containing this compound. The data illustrates the antibody's binding affinity for the target peptide and a panel of structurally related and unrelated peptides.
| Peptide ID | Sequence | Modification | IC50 (nM) | % Cross-Reactivity |
| Target-1 | Ac-Leu-Gly-(3-AOA)-Ala-Val-NH2 | This compound | 15.2 | 100% |
| Analog-1 | Ac-Leu-Gly-(Gly)-Ala-Val-NH2 | Glycine substitution | > 10,000 | < 0.15% |
| Analog-2 | Ac-Leu-Gly-(β-Ala)-Ala-Val-NH2 | Beta-Alanine | 850.7 | 1.79% |
| Analog-3 | Ac-Leu-Gly-(4-AHA)-Ala-Val-NH2 | 4-Aminohexanoic acid | 1245.3 | 1.22% |
| Analog-4 | Ac-Leu-Gly-(Octanoic Acid)-Ala-Val-NH2 | Octanoic Acid | > 10,000 | < 0.15% |
| Unrelated-1 | Ac-Ser-Pro-Tyr-Lys-Met-NH2 | None | > 10,000 | < 0.15% |
Note: The data presented in this table is hypothetical and serves as an illustrative example of how to present cross-reactivity findings. Actual results will vary based on the specific antibody, peptide sequence, and experimental conditions. The % Cross-Reactivity is calculated as (IC50 of Target-1 / IC50 of Analog) x 100.
Experimental Protocols
A rigorous and well-defined experimental protocol is crucial for obtaining reliable and reproducible cross-reactivity data. Below are detailed methodologies for key experiments.
Peptide Synthesis using Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing this compound is a critical first step.[1][2] This can be achieved using a standard Fmoc/tBu solid-phase peptide synthesis strategy.[1][2]
Materials:
-
Fmoc-protected amino acids
-
Fmoc-3-Aminooctanoic acid
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[1]
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and a base.
-
Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF to expose the free amine.
-
Iterative Coupling: Repeat the coupling and deprotection steps for each subsequent amino acid, including Fmoc-3-Aminooctanoic acid, in the desired sequence.
-
Cleavage: Once the peptide chain is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry.
Antibody Production and Purification
Polyclonal or monoclonal antibodies can be generated against the synthesized 3-AOA-containing peptide conjugated to a carrier protein (e.g., KLH). Affinity purification is essential to isolate specific antibodies.
Procedure:
-
Conjugation: Conjugate the purified peptide to a carrier protein like Keyhole Limpet Hemocyanin (KLH).
-
Immunization: Immunize host animals (e.g., rabbits, mice) with the peptide-carrier conjugate.
-
Serum Collection: Collect serum containing polyclonal antibodies.
-
Affinity Purification:
-
Immobilize the synthesized 3-AOA peptide onto an agarose resin.
-
Pass the collected serum over the peptide-coupled resin.
-
Wash the resin to remove non-specific proteins.
-
Elute the specific antibodies using a low pH buffer.
-
Neutralize the eluted antibody solution immediately.
-
Competitive ELISA for Cross-Reactivity Assessment
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify the specificity and cross-reactivity of the purified antibodies.
Materials:
-
96-well microtiter plates
-
Target peptide (3-AOA containing)
-
Analog peptides
-
Purified antibody against the target peptide
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the target peptide (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition Reaction:
-
Prepare a series of dilutions for the target peptide and each of the analog peptides (competitors).
-
In a separate plate or tubes, pre-incubate a constant concentration of the primary antibody with each dilution of the competitor peptides for 1-2 hours.
-
-
Incubation: Transfer the antibody-peptide mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the competitor peptide concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the antibody binding) for each peptide. Calculate the percent cross-reactivity relative to the target peptide.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts relevant to the cross-reactivity studies of antibodies against modified peptides.
Caption: Workflow for Antibody Production and Cross-Reactivity Screening.
Caption: Hypothetical Peptide-Mediated Signaling Pathway.
References
A Comparative Guide to the Synthesis of 3-Aminooctanoic Acid: Enzymatic vs. Chemical Methodologies
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of β-amino acids, such as 3-Aminooctanoic acid, is a critical step in the development of novel therapeutics and functional materials. This guide provides a comparative overview of enzymatic and chemical approaches for the synthesis of this valuable compound, offering insights into their respective advantages and limitations through experimental data and detailed protocols.
Quantitative Data Summary
The following table summarizes key quantitative metrics for the enzymatic and chemical synthesis of this compound. The data for the enzymatic method is based on a representative chemoenzymatic approach, while the chemical synthesis data is derived from a stereospecific route. It is important to note that direct side-by-side comparative studies for this compound are not extensively available in the literature; therefore, these values are based on reported syntheses of this compound and structurally similar β-amino acids.
| Parameter | Enzymatic Synthesis (Chemoenzymatic) | Chemical Synthesis |
| Overall Yield | ~28% (estimated for this compound based on a similar synthesis) | Not explicitly reported, multi-step synthesis |
| Enantiomeric Excess (ee) | >99% | High (substrate-controlled) |
| Reaction Temperature | Mild (e.g., 30-50°C for enzymatic step) | Varied (can involve very low and high temperatures) |
| Reaction Time | Variable (can be longer for enzymatic steps) | Variable (can be faster for individual steps) |
| Key Reagents/Catalysts | Lipase (e.g., Candida antarctica lipase B), common organic reagents | Organometallic reagents, strong acids/bases, protecting groups |
| Environmental Impact | Generally lower, biodegradable catalysts, aqueous media possible | Often involves hazardous reagents and organic solvents |
| Stereocontrol | High, enzyme-dependent | Substrate or reagent-controlled |
Experimental Protocols
Enzymatic Synthesis: Chemoenzymatic Approach via Aza-Michael Addition and Enzymatic Resolution
This method combines a chemical step (aza-Michael addition) to form a racemic intermediate, followed by an enzymatic resolution to obtain the desired enantiomer of this compound. This protocol is adapted from a similar synthesis of (S)-3-aminobutanoic acid.
Step 1: Aza-Michael Addition (Chemical Step)
-
To a solution of crotonic acid ethyl ester in a suitable solvent (e.g., methanol), add benzylamine.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC).
-
The solvent is removed under reduced pressure, and the resulting racemic N-benzyl-3-aminooctanoic acid ethyl ester is purified by column chromatography.
Step 2: Enzymatic Resolution
-
The racemic N-benzyl-3-aminooctanoic acid ethyl ester is dissolved in a suitable organic solvent (e.g., toluene).
-
Immobilized Candida antarctica lipase B (CALB) is added to the solution.
-
The suspension is incubated at a controlled temperature (e.g., 45°C) with shaking. The enzyme selectively catalyzes the aminolysis of one enantiomer.
-
The reaction is monitored for conversion (e.g., by HPLC).
-
Once the desired conversion is reached, the enzyme is filtered off.
-
The unreacted ester (the desired enantiomer) is separated from the formed amide by extraction or chromatography.
Step 3: Deprotection
-
The resolved N-benzyl-3-aminooctanoic acid ethyl ester is subjected to hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) to remove the benzyl group.
-
Subsequent hydrolysis of the ester group under acidic or basic conditions yields the final product, this compound.
Chemical Synthesis: Stereospecific Synthesis from a Chiral Precursor
This method outlines a plausible stereospecific synthesis of (R)-3-aminooctanoic acid starting from the commercially available chiral building block, (S)-1-octyn-3-ol.
-
Activation of the Hydroxyl Group: The hydroxyl group of (S)-1-octyn-3-ol is converted into a good leaving group, for example, by tosylation or mesylation.
-
Nucleophilic Substitution with Inversion of Configuration: The activated alcohol is then reacted with a nitrogen nucleophile, such as sodium azide or a protected amine, in an SN2 reaction. This step proceeds with inversion of stereochemistry, leading to the (R)-configured amino group.
-
Functional Group Transformations: The terminal alkyne is then converted to the carboxylic acid. This can be achieved through a sequence of reactions, for instance, by hydroboration-oxidation to the aldehyde followed by further oxidation to the carboxylic acid, or through other established methods for alkyne to carboxylic acid conversion.
-
Deprotection: Finally, any protecting groups on the amino and carboxyl functionalities are removed to yield (R)-3-aminooctanoic acid.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical workflows for the enzymatic and chemical synthesis of this compound.
Caption: Chemoenzymatic synthesis workflow for this compound.
Caption: Stereospecific chemical synthesis workflow for (R)-3-Aminooctanoic acid.
Concluding Remarks
Both enzymatic and chemical methods offer viable routes to this compound, each with distinct advantages. Enzymatic methods, particularly chemoenzymatic approaches, excel in providing high enantioselectivity under mild reaction conditions, aligning with the principles of green chemistry. However, they may require process optimization to achieve high overall yields.
Chemical synthesis, on the other hand, can offer more established and sometimes faster routes, with stereocontrol achieved through the use of chiral starting materials or reagents. The choice of synthesis strategy will ultimately depend on the specific requirements of the application, including the desired enantiopurity, scalability, cost-effectiveness, and environmental considerations. For drug development and other applications where high purity of a single enantiomer is paramount, the high selectivity of enzymatic methods presents a compelling advantage.
Safety Operating Guide
Proper Disposal of 3-Aminooctanoic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 3-Aminooctanoic acid, adherence to proper disposal protocols is essential to minimize risks and ensure regulatory compliance. This guide provides a procedural, step-by-step plan for the proper disposal of this compound, aligning with general best practices for chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets, this compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3]
| Personal Protective Equipment (PPE) | Specifications |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety goggles or glasses with side shields. A face shield may be necessary for larger quantities. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be required. |
Step-by-Step Disposal Protocol
The disposal of this compound, as with most laboratory chemicals, is regulated and should not be treated as common waste.[4][5][6] The primary directive is to dispose of the contents and container at an approved waste disposal facility.[3][7] Do not discharge down the drain or into the environment.[2][7]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All waste containing this compound must be classified as chemical waste. This includes pure, unused product, reaction mixtures, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials.
-
Segregate Incompatibles: Store waste containers of this compound separately from incompatible materials, such as strong oxidizing agents.[7]
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a chemically compatible and leak-proof container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[4] The container must have a secure, tight-fitting lid.
-
Proper Labeling: All waste containers must be clearly labeled as "Hazardous Waste."[4][8] The label should include:
-
The full chemical name: "this compound" (no abbreviations or formulas).
-
The concentration and quantity of the waste.
-
The date of waste generation.
-
The name and contact information of the principal investigator or responsible party.
-
The laboratory location (building and room number).
-
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, secure area within the laboratory. This area should be away from general traffic and drains.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[9]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous chemical waste.[4][9] Do not attempt to transport the waste off-site yourself.
-
Complete a Waste Pickup Request: Follow your institution's specific procedures for requesting a chemical waste pickup. This typically involves submitting a form detailing the contents of the waste container.
Step 5: Handling Empty Containers
-
Triple Rinsing: An empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., water or another solvent in which the compound is soluble).[8][9]
-
Collect Rinsate: The rinsate from the triple-rinsing process must be collected and disposed of as hazardous chemical waste.[8][9]
-
Disposal of Rinsed Container: Once triple-rinsed, the empty container can typically be disposed of in the regular trash after defacing the label.[9] However, confirm this with your institution's EHS guidelines.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe and compliant disposal of this compound waste in a laboratory setting.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- 1. fishersci.de [fishersci.de]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. pfw.edu [pfw.edu]
- 6. acs.org [acs.org]
- 7. fishersci.com [fishersci.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
Navigating the Safe Handling of 3-Aminooctanoic Acid: A Guide for Laboratory Professionals
Disclaimer: The following recommendations are based on the safety profile of 8-Aminooctanoic acid and standard laboratory safety protocols. The toxicological and hazardous properties of 3-Aminooctanoic acid have not been fully investigated. A thorough risk assessment should be conducted before handling this substance.
Immediate Safety and Personal Protective Equipment (PPE)
Based on the hazards associated with its structural isomer, 8-Aminooctanoic acid, which includes skin irritation, serious eye irritation, and potential respiratory irritation, the following personal protective equipment is mandatory when handling this compound.[1][2][3][4]
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][4] | Protects against potential splashes and airborne particles that could cause serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact, which may cause irritation.[1][4] |
| Body Protection | A laboratory coat should be worn at all times. | Minimizes the risk of skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][4] A NIOSH/MSHA approved respirator may be necessary for large quantities or in poorly ventilated areas. | Avoids inhalation of dust or aerosols which may cause respiratory irritation. |
Operational Plan for Handling
A systematic approach is crucial for minimizing exposure and ensuring safety during the handling of this compound.
Preparation and Weighing
-
Ventilation: Always handle this compound in a certified chemical fume hood to control airborne particles.[1][4]
-
PPE: Don all required personal protective equipment as outlined in the table above before handling the compound.
-
Weighing: Carefully weigh the desired amount of the solid compound, taking care to avoid creating dust. Use a spatula for transfers.
Experimental Use
-
Controlled Area: Conduct all experimental procedures involving this compound within a designated and controlled area.
-
Avoid Contact: Exercise caution to prevent contact with skin, eyes, and clothing.[5]
-
Equipment: Ensure that all glassware and equipment are clean and dry before use.
Post-Experiment
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent and then soap and water.
-
PPE Removal: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.
Emergency Response
In the event of accidental exposure, immediate action is critical.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2] |
Spill Cleanup
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a dry spill, carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust.[1][5]
-
Decontamination: Clean the spill area thoroughly.
-
PPE: Wear appropriate PPE throughout the cleanup process.
Disposal Plan
Proper waste management is essential to protect both laboratory personnel and the environment.
| Waste Type | Disposal Procedure |
| Chemical Waste | Dispose of this compound and any contaminated materials in a designated and clearly labeled hazardous waste container.[1][6] Do not dispose of down the drain.[1][5] |
| Contaminated Labware | Disposable labware contaminated with this compound should be placed in the hazardous waste container. Non-disposable glassware should be decontaminated before washing. |
| Empty Containers | Triple rinse empty containers with a suitable solvent, collecting the rinsate as hazardous waste.[7] Deface the label before disposing of the container in accordance with local regulations. |
Safe Handling Workflow
The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.
Caption: A workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can mitigate the potential risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.de [fishersci.de]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
